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2-(Piperidin-3-ylmethyl)pyridine Documentation Hub

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  • Product: 2-(Piperidin-3-ylmethyl)pyridine
  • CAS: 1263286-40-3

Core Science & Biosynthesis

Foundational

2-(Piperidin-3-ylmethyl)pyridine CAS number and identification

Identification, Synthesis, and Analytical Characterization Executive Summary & Chemical Identity[1][2] 2-(Piperidin-3-ylmethyl)pyridine is a bidentate heterocyclic scaffold characterized by a methylene bridge connecting...

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Synthesis, and Analytical Characterization

Executive Summary & Chemical Identity[1][2]

2-(Piperidin-3-ylmethyl)pyridine is a bidentate heterocyclic scaffold characterized by a methylene bridge connecting the C2 position of a pyridine ring to the C3 position of a piperidine ring. This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of sodium channel blockers, antihistamines, and ligands for asymmetric catalysis.

Unlike its more common isomers (e.g., Anabasine derivatives which lack the methylene bridge, or the 2,2'-linked congeners), the 3-substituted piperidine moiety introduces a chiral center, rendering this molecule a valuable template for stereoselective drug design.

Core Identity Data
ParameterDetail
Chemical Name 2-(Piperidin-3-ylmethyl)pyridine
IUPAC Name 3-[(Pyridin-2-yl)methyl]piperidine
CAS Number (Base) 1263286-40-3
CAS Number (2HCl Salt) 51747-00-3
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol (Base) / 249.18 g/mol (2HCl)
SMILES C1CCNC(C1)CC2=CC=CC=N2
pKa (Calculated) ~11.0 (Piperidine NH), ~5.2 (Pyridine N)
Appearance Viscous pale yellow oil (Base); White crystalline solid (HCl salt)
Synthetic Methodology

The synthesis of 2-(Piperidin-3-ylmethyl)pyridine requires navigating the selectivity between the two nitrogen-containing rings. The most robust industrial approach involves the construction of the carbon skeleton followed by selective reduction.

2.1 Primary Route: Selective Hydrogenation of 2,3'-Dipyridylmethane

This method relies on the electronic differentiation between the two pyridine rings. The 2-substituted ring (pyridine) is generally more electron-deficient and resistant to reduction compared to the 3-substituted ring under specific acidic conditions, although selectivity remains the primary challenge.

Protocol:

  • Precursor Synthesis: Cross-coupling of 2-(chloromethyl)pyridine with 3-pyridylboronic acid (Suzuki-Miyaura) or lithiation of 3-bromopyridine followed by reaction with 2-pyridinecarboxaldehyde and subsequent deoxygenation.

  • Hydrogenation: The 2,3'-dipyridylmethane intermediate is subjected to catalytic hydrogenation.

Optimized Conditions:

  • Catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).

  • Solvent: Glacial Acetic Acid (activates the pyridine ring via protonation).

  • Pressure: 50–60 psi H₂.

  • Temperature: 40–50°C.

  • Purification: The product is isolated as a mixture of isomers. The target 3-piperidyl species is separated via fractional crystallization of the picrate salt or high-performance flash chromatography (C18).

2.2 Alternative Route: Alkylation of Protected Piperidine (Convergent)

For higher regiocontrol, a convergent synthesis using a pre-formed piperidine ring is preferred.

Workflow:

  • Starting Material: Ethyl nipecotate (Piperidine-3-carboxylic acid ethyl ester).

  • Protection: N-Boc protection.

  • Reduction/Conversion: Reduction to the alcohol, conversion to the mesylate/halide.

  • Coupling: Reaction with 2-picolyl anion (generated via LDA/2-methylpyridine).

  • Deprotection: Acidic removal of the Boc group.

2.3 Synthesis Flowchart (Graphviz)

SynthesisPathways Start1 2-(Chloromethyl)pyridine Intermediate 2,3'-Dipyridylmethane (Aromatic Precursor) Start1->Intermediate Suzuki Coupling Start2 3-Pyridylboronic Acid Start2->Intermediate Reagent_H2 H₂ / PtO₂ / AcOH (Selective Reduction) Intermediate->Reagent_H2 Product 2-(Piperidin-3-ylmethyl)pyridine (Target Molecule) Reagent_H2->Product Major Pathway (Kinetic Control) SideProduct 2-(Piperidin-3-ylmethyl)piperidine (Over-reduction) Reagent_H2->SideProduct Minor Pathway

Caption: Retrosynthetic analysis showing the selective reduction pathway from the aromatic dipyridyl precursor.

Analytical Characterization & Identification

Validating the identity of 2-(Piperidin-3-ylmethyl)pyridine requires distinguishing it from its structural isomers (2,2' and 2,4' variants).

3.1 Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive structural proof.

  • Methylene Bridge (-CH₂-): Look for a doublet of doublets (or multiplet depending on resolution) around 2.6 – 2.9 ppm . This signal integrates to 2H and connects the aromatic region to the aliphatic region.

  • Pyridine Protons (4H): Characteristic aromatic signals between 7.0 – 8.6 ppm .

    • H-6 (adjacent to N) is the most deshielded (~8.5 ppm, doublet).

    • H-3, H-4, H-5 appear as multiplets.

  • Piperidine Protons (9H): A complex aliphatic envelope between 1.1 – 3.2 ppm .

    • The protons adjacent to the piperidine nitrogen (C2 and C6) appear downfield (2.9 – 3.2 ppm) due to the electronegativity of the amine.

    • The C3 methine proton (chiral center) is often obscured but critical for assigning the substitution pattern.

3.2 Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: m/z 177.14.

  • Fragmentation Pattern:

    • m/z 93: Characteristic tropylium-like pyridylmethyl cation (C₆H₆N⁺). This confirms the presence of the pyridine-CH₂ moiety.

    • m/z 84: Piperidine ring fragment (C₅H₁₀N⁺).

3.3 Analytical Decision Tree (Graphviz)

IdentificationLogic Sample Unknown Sample MS_Step MS (ESI+) Sample->MS_Step Check_Mass m/z = 177? MS_Step->Check_Mass NMR_Step 1H NMR (CDCl3) Check_Mass->NMR_Step Yes Result_Neg REJECT (Isomer/Impurity) Check_Mass->Result_Neg No Check_Aromatic 4 Aromatic H (Pyridine Pattern) NMR_Step->Check_Aromatic Check_Bridge Bridge Signal ~2.8 ppm Check_Aromatic->Check_Bridge Yes Check_Aromatic->Result_Neg No Result_Pos CONFIRMED 2-(Piperidin-3-ylmethyl)pyridine Check_Bridge->Result_Pos Yes Check_Bridge->Result_Neg No

Caption: Logic flow for confirming the structural identity of the 3-isomer against potential impurities.

Handling and Safety Protocols

As a secondary amine and a pyridine derivative, this compound exhibits basicity and potential toxicity typical of alkaloids.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The dihydrochloride salt is more stable but should still be kept desiccated.

  • Solubility:

    • Free Base: Soluble in DCM, Methanol, Ethanol, Ethyl Acetate. Slightly soluble in water.

    • HCl Salt: Highly soluble in water and DMSO.

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential neuroactivity (structurally related to nicotine/anabasine). Handle in a fume hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link][1]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[2][3] Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 2-(Piperidin-3-ylmethyl)pyridine

Structure, Synthesis, and Chemical Validation Executive Summary This technical guide provides a comprehensive analysis of 2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3), a critical heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Chemical Validation

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3), a critical heterocyclic building block in medicinal chemistry. Structurally characterized by a methylene bridge connecting a pyridine ring (at the C2 position) to a piperidine ring (at the C3 position), this molecule represents a scaffold of significant interest for the development of kinase inhibitors, GPCR ligands, and nicotinic acetylcholine receptor (nAChR) modulators.

Unlike its rigid analogs (e.g., Anabasine), the methylene "hinge" in this compound introduces conformational flexibility, altering lipophilicity profiles and receptor binding kinetics. This guide details its physicochemical properties, validated synthetic pathways, and rigorous characterization protocols.[1]

Part 1: Physicochemical Identity Matrix

The following data aggregates confirmed chemical properties and calculated molecular descriptors essential for stoichiometric calculations and ADME prediction.

PropertyValueTechnical Note
Chemical Name 2-(Piperidin-3-ylmethyl)pyridineIUPAC nomenclature
CAS Registry Number 1263286-40-3Primary identifier for procurement
Molecular Formula C₁₁H₁₆N₂ Confirmed via elemental analysis standards
Molecular Weight 176.26 g/mol Monoisotopic mass: 176.1313
SMILES C1CNCCC1CC2=NC=CC=C2Useful for cheminformatics/docking
Physical State Pale yellow liquid / Low-melting solidTendency to darken upon oxidation
Boiling Point ~280°C (Predicted)Requires high vacuum for distillation
pKa (Calculated) ~11.0 (Piperidine N), ~5.2 (Pyridine N)Piperidine nitrogen is the primary basic center
LogP ~1.4 - 1.8Moderate lipophilicity; CNS active potential

Part 2: The Methylene Bridge Significance

Mechanistic Insight: In drug design, the introduction of a methylene spacer (


) between two pharmacophores—in this case, an aromatic acceptor (pyridine) and a secondary amine donor (piperidine)—disrupts the conjugation and rigidity found in biaryl systems.
  • Conformational Freedom: The

    
     hybridized methylene carbon allows the piperidine ring to rotate relative to the pyridine, enabling the molecule to adopt an "induced fit" orientation within enzyme binding pockets.
    
  • Basicity Modulation: The spacer insulates the piperidine nitrogen from the electron-withdrawing effects of the pyridine ring, maintaining the high basicity of the secondary amine (

    
    ), which is crucial for forming ionic interactions with aspartate residues in target proteins.
    

Part 3: Synthetic Methodology

Protocol: Selective Reduction Strategy

While various routes exist, the most reproducible laboratory-scale synthesis involves the selective reduction of the corresponding bis-pyridine precursor or the alkylation of a pyridine enolate. Below is a validated workflow for the Cross-Coupling/Reduction pathway.

Phase 1: Precursor Assembly

Reaction: 2-Lithiomethylpyridine + N-Boc-3-bromopiperidine (or 3-iodopiperidine equivalent).

  • Reagent Prep: Generate lithium (pyridin-2-ylmethyl)lithium in situ using 2-picoline and LDA in anhydrous THF at -78°C.

  • Coupling: Add N-Boc-3-bromopiperidine dropwise. The Boc group prevents side reactions at the secondary amine.

  • Quench: Warm to Room Temperature (RT) and quench with saturated

    
    .
    
Phase 2: Deprotection & Isolation

Reaction: Acid-mediated Boc removal.

  • Acidolysis: Dissolve the intermediate in DCM/TFA (1:1 ratio) or 4M HCl in Dioxane. Stir for 2 hours at RT.

  • Basification (Critical Step): Evaporate solvent. The residue is the TFA/HCl salt. Dissolve in water and adjust pH to >12 using 2M NaOH.

  • Extraction: Extract exhaustively with DCM or Chloroform (

    
    ). The free base is highly soluble in organic solvents but requires high pH to leave the aqueous phase.
    
  • Purification: If necessary, purify via column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:9:1).

Visualization: Synthetic Logic Flow

The following diagram illustrates the logical progression and decision nodes in the synthesis and purification process.

SynthesisWorkflow Start Starting Materials (2-Picoline + N-Boc-3-halopiperidine) Lithiation Step 1: Lithiation (LDA, THF, -78°C) Start->Lithiation Activation Coupling Step 2: C-C Bond Formation (Nucleophilic Substitution) Lithiation->Coupling Electrophile Addition Intermediate Intermediate: N-Boc-2-(piperidin-3-ylmethyl)pyridine Coupling->Intermediate Isolation Deprotection Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Boc Removal Workup Step 4: pH Adjustment (NaOH to pH > 12) Deprotection->Workup Salt Neutralization Product Final Product: 2-(Piperidin-3-ylmethyl)pyridine Workup->Product Extraction & Drying

Caption: Logical workflow for the synthesis of 2-(Piperidin-3-ylmethyl)pyridine via lithiation-substitution strategy.

Part 4: Structural Validation (Analytical Proof)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.

Proton NMR ( H NMR) Signature

Solvent:


[1]
  • Pyridine Ring: Look for 4 distinct aromatic protons in the downfield region (

    
     7.0 – 8.5 ppm).
    
    • 
       ~8.5 (d, 1H, 
      
      
      
      -proton to Nitrogen).
    • 
       ~7.0–7.6 (m, 3H, remaining aromatic protons).
      
  • Methylene Bridge: A distinct doublet or multiplet around

    
     2.6 – 2.9 ppm, integrating to 2H. This signal confirms the connection between the rings.
    
  • Piperidine Ring: A complex series of multiplets between

    
     1.2 – 3.2 ppm.
    
    • Key Diagnostic: The protons adjacent to the piperidine nitrogen (

      
      -protons) will appear around 
      
      
      
      3.0–3.2 ppm.
Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of the piperidine ring often yields a tropylium-like pyridine cation fragment (

      
       92-93 m/z).
      
    • Cleavage at the methylene bridge is a common fragmentation pathway.

Visualization: Analytical Validation Loop

This diagram defines the self-validating quality control loop required for pharmaceutical intermediates.

ValidationLoop Sample Crude Sample TLC TLC Check (Rf ~0.3 in 10% MeOH/DCM) Sample->TLC HPLC HPLC Purity (>95% required) TLC->HPLC If clean NMR 1H NMR (Structure Confirmation) HPLC->NMR If pure NMR->Sample If fails (Repurify) Release Batch Release NMR->Release If matches spectra

Caption: Quality Control (QC) decision loop for validating molecular identity and purity.

Part 5: Handling and Stability

  • Storage: The secondary amine is prone to oxidation and carbamate formation (reacting with atmospheric

    
    ). Store under inert gas (Argon/Nitrogen) at 2–8°C.
    
  • Hygroscopicity: As a free base, the molecule is hygroscopic. For long-term storage, conversion to the dihydrochloride salt (

    
    ) is recommended.
    
  • Safety: Treat as a potent bioactive amine. Wear nitrile gloves and use a fume hood to avoid inhalation of vapors, which may possess nicotinic toxicity profiles.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2] Journal of the American Chemical Society, 145(26), 14221-14226. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-(Piperidin-3-ylmethyl)pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(Piperidin-3-ylmethyl)pyridine scaffold is a cornerstone in contemporary drug discovery, prized for its three-dimensional character...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(Piperidin-3-ylmethyl)pyridine scaffold is a cornerstone in contemporary drug discovery, prized for its three-dimensional character and its ability to engage with a variety of biological targets through key hydrogen bonding and hydrophobic interactions. This guide provides an in-depth analysis of its fundamental properties, synthesis, and application in medicinal chemistry. We will explore its critical role as a pharmacophore, particularly in targeting nicotinic acetylcholine receptors (nAChRs), and delve into the structure-activity relationships (SAR) that govern its biological effects. Detailed synthetic protocols, pharmacokinetic considerations, and future perspectives are presented to equip researchers with the practical and theoretical knowledge required to leverage this versatile building block in the development of next-generation therapeutics.

Introduction: The Significance of the Piperidine Motif

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its prevalence stems from its '3D shape', a feature that allows for the creation of additional protein-ligand interactions not accessible to flat aromatic rings.[1] The non-planar, chair-like conformation of the piperidine ring provides a rigid framework for orienting substituents in precise spatial arrangements, which is critical for optimizing binding affinity and selectivity for a given biological target.

The 2-(Piperidin-3-ylmethyl)pyridine core combines this advantageous piperidine structure with a pyridine ring, a privileged substructure for typical nAChR agonists like nicotine.[2] This fusion creates a molecule with a defined spatial relationship between a basic nitrogen center (in the piperidine ring) and a hydrogen bond acceptor (the pyridine nitrogen), a pharmacophoric pattern essential for interaction with numerous receptors, especially within the central nervous system (CNS).

Physicochemical and Structural Properties

A molecule's physicochemical properties are paramount in drug design as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] For 2-(Piperidin-3-ylmethyl)pyridine, the key parameters revolve around its basicity (pKa) and lipophilicity (logP), which influence its solubility, permeability, and potential for off-target effects.

PropertyEstimated ValueSignificance in Drug Design
pKa (Piperidine N) ~10-11The high basicity ensures that the piperidine nitrogen is protonated at physiological pH (7.4), forming a cationic center crucial for ionic interactions with target proteins, such as the "aromatic box" of nAChRs.[5]
pKa (Pyridine N) ~5-6The pyridine nitrogen acts as a key hydrogen bond acceptor. Its moderate basicity is often optimal for binding without introducing excessive polarity.
cLogP ~1.5-2.5This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability and CNS penetration.

Conformational Analysis: The piperidine ring typically exists in a chair conformation to minimize steric strain.[6] The 3-substituent (the pyridylmethyl group) can adopt either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.[6] This conformational preference is a critical consideration for medicinal chemists, as the spatial orientation of the pyridine ring relative to the piperidine core dictates how the molecule fits into a target's binding pocket.

Synthesis of the Core Scaffold

The most common and industrially viable method for synthesizing the piperidine core is the catalytic hydrogenation of its pyridine precursor.[7][8] This process reduces the stable aromatic pyridine ring to the saturated piperidine ring.[7]

Workflow for Scaffold Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Heterocycle Reduction Precursor 2-Methylpyridine Intermediate1 2-(Bromomethyl)pyridine Precursor->Intermediate1 NBS, AIBN, CCl4, reflux Intermediate2 3-(Pyridin-2-ylmethyl)pyridine derivative Intermediate1->Intermediate2 Coupling Reaction (e.g., with a malonate derivative, followed by decarboxylation) Reactant 3-Substituted Pyridine FinalProduct 2-(Piperidin-3-ylmethyl)pyridine Intermediate2->FinalProduct Catalytic Hydrogenation (e.g., H2, PtO2 or Pd/C)

Caption: General synthetic workflow for 2-(Piperidin-3-ylmethyl)pyridine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the reduction of a substituted pyridine to the corresponding piperidine.

Materials:

  • 3-(Pyridin-2-ylmethyl)pyridine derivative (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Vessel Preparation: A high-pressure hydrogenation vessel is charged with a solution of the 3-(pyridin-2-ylmethyl)pyridine derivative in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: The catalyst (e.g., PtO₂) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: The vessel is sealed and purged several times with hydrogen gas to remove all air. The vessel is then pressurized with hydrogen gas (typically 50-100 psi, though conditions may vary).

  • Reaction: The mixture is agitated vigorously (e.g., via shaking or stirring) at room temperature or with gentle heating. The reaction progress is monitored by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the excess hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-(piperidin-3-ylmethyl)pyridine product, which can be further purified by chromatography or crystallization if necessary.

Causality Behind Choices:

  • Catalyst Choice: Platinum and Palladium are highly effective catalysts for pyridine reduction.[7] PtO₂ is often preferred for its reliability, while Pd/C can sometimes offer different selectivity profiles.[8]

  • Solvent: Protic solvents like methanol or ethanol are used because they readily dissolve the substrate and do not interfere with the hydrogenation process.

  • Pressure: Elevated hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the rate of reduction.[7]

Applications in Medicinal Chemistry & SAR

The primary therapeutic application of this scaffold has been in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of CNS disorders.[2][5]

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in crucial neurological processes like cognition, memory, and attention.[9] Dysfunctional cholinergic signaling is associated with Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The α7 subtype of nAChR is a particularly important drug target for its potential to suppress neuroinflammation and oxidative stress.[2][10]

The 2-(piperidin-3-ylmethyl)pyridine scaffold contains the key pharmacophoric elements to act as an nAChR agonist:

  • A protonated nitrogen (cationic center) in the piperidine ring that interacts with the aromatic box of the receptor.[5]

  • A hydrogen bond acceptor (the pyridine nitrogen) that engages with specific amino acid residues in the receptor's binding site.

Structure-Activity Relationship (SAR) Workflow

The development of potent and selective ligands follows a systematic optimization cycle.

Caption: A typical medicinal chemistry workflow using the scaffold.

Key SAR Insights

The following diagram and table summarize how modifications at different positions of the scaffold impact its activity, particularly at nAChRs.

Caption: Key modification points on the scaffold for SAR studies.

Position of ModificationType of ModificationImpact on Biological ActivityRationale / Example
1. Piperidine Nitrogen (R1) Alkylation, AcylationCan modulate basicity, lipophilicity, and introduce new interaction points.N-methylation can sometimes enhance potency but may also increase off-target effects. Larger N-substituents can be used to probe for additional binding pockets.
2. Pyridine Ring (R2) Substitution (e.g., with halogens, methoxy groups)Modulates electronic properties and hydrogen bonding capacity of the pyridine nitrogen. Can improve selectivity and metabolic stability.Methoxy-pyridines are common in nAChR ligands.[2] Bioisosteric replacements like pyridazinone or difluoromethylpyridine can be explored to fine-tune properties.[11][12][13]
3. Piperidine Ring (R3) Introduction of substituents (e.g., hydroxyl, fluoro)Can introduce new hydrogen bonding interactions and restrict the molecule's conformation.A hydroxyl group can provide an additional H-bond donor/acceptor, potentially increasing affinity. Fluorination can lower the pKa of the piperidine nitrogen, which may improve pharmacokinetic properties like oral absorption.[14]
4. Chirality Synthesis of single enantiomersOften leads to significant differences in potency and selectivity.For 3-substituted piperidines, the (S) or (R) enantiomer frequently shows superior activity, highlighting the importance of stereochemistry in receptor binding.[15]

Pharmacokinetics and Drug Metabolism (ADME) Considerations

A successful drug candidate requires not only high potency but also a favorable ADME profile.[4]

  • Absorption: The moderate lipophilicity and the presence of a basic nitrogen generally favor good oral absorption. However, very high basicity (pKa > 10) can sometimes lead to poor permeability and high clearance.[14]

  • Distribution: The scaffold's properties are generally conducive to crossing the blood-brain barrier, which is essential for CNS targets.

  • Metabolism: The pyridine and piperidine rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Common metabolic pathways include N-dealkylation (at the piperidine nitrogen) and ring hydroxylation. Medicinal chemists often block metabolically liable positions by introducing groups like fluorine or by using bioisosteric replacements.

  • Excretion: Metabolites are typically rendered more water-soluble and are excreted via the kidneys.

Conclusion and Future Outlook

The 2-(Piperidin-3-ylmethyl)pyridine scaffold remains a highly valuable building block in medicinal chemistry. Its proven success in targeting nAChRs provides a strong foundation for its continued use in the pursuit of treatments for neurological and inflammatory disorders.[10] Future research will likely focus on several key areas:

  • Target Expansion: Exploring the utility of this scaffold against other target classes, such as GPCRs, kinases, and transporters.

  • Novel Modifications: Employing advanced synthetic methods to create more complex and diverse libraries, incorporating elements like spirocycles or constrained analogues to improve 3D diversity.[16]

  • Improved ADME Properties: Systematically applying strategies like fluorination and bioisosteric replacement to design next-generation candidates with optimized pharmacokinetic profiles.[11][14]

By integrating rational design, advanced synthesis, and thorough biological evaluation, the 2-(Piperidin-3-ylmethyl)pyridine core will continue to be a source of innovative drug candidates for the foreseeable future.

References

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Zheng, Z. Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. Retrieved February 20, 2026, from [Link]

  • Lelyukh, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 20, 2026, from [Link]

  • Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Retrieved February 20, 2026, from [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]

  • Mykhailiuk, P. K. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Johnson, M. C., et al. (2014). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • Meanwell, N. A., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society. Retrieved February 20, 2026, from [Link]

  • Pérez-Aliacar, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • Chen, X., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem. Retrieved February 20, 2026, from [Link]

  • Nagasawa, K., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Loring, R. H., et al. (1986). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Molecular Pharmacology. Retrieved February 20, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2019). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Carrasco, E., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Toll, L., et al. (2016). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics. Retrieved February 20, 2026, from [Link]

  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Lelyukh, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 20, 2026, from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Retrieved February 20, 2026, from [Link]

  • Gado, F., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Yaya, A. R., et al. (2020). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. Retrieved February 20, 2026, from [Link]

  • Use of Pharmacokinetics in the Drug Development Process. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Ciaffoni, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Retrieved February 20, 2026, from [Link]

  • Kim, Y., et al. (2015). Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats. Biological & Pharmaceutical Bulletin. Retrieved February 20, 2026, from [Link]

  • Dargen, D., & Shargel, L. (2023). Pharmacokinetics. StatPearls. Retrieved February 20, 2026, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(Piperidin-3-ylmethyl)pyridine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-3-ylmethyl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-3-ylmethyl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthetic strategy detailed herein is predicated on the catalytic hydrogenation of a pyridine ring, a foundational transformation in heterocyclic chemistry.[1] This protocol is designed for optimal yield and purity, and it incorporates in-depth explanations for key experimental choices, safety precautions, and methods for the characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

2-(Piperidin-3-ylmethyl)pyridine is a valuable building block in the synthesis of novel pharmaceutical agents. The piperidine moiety is a common scaffold in medicinal chemistry, and its combination with a pyridine ring can lead to compounds with diverse pharmacological profiles.[2] The synthesis of such disubstituted heterocyclic systems often presents challenges, particularly in achieving regioselectivity and avoiding over-reduction.

The protocol described in this application note addresses these challenges by employing a robust and well-documented synthetic transformation: the catalytic hydrogenation of a pyridine precursor.[1] This method is widely recognized for its efficiency and is a cornerstone of industrial-scale chemical synthesis.[1] The stability of the pyridine ring, a result of its aromaticity, necessitates the use of potent reducing agents or energetic conditions to achieve saturation to the corresponding piperidine.[1]

Synthesis Overview and Logic

The synthetic pathway for preparing 2-(Piperidin-3-ylmethyl)pyridine involves two primary stages:

  • Preparation of the Precursor: Synthesis of 2-(Pyridin-3-ylmethyl)pyridine. This can be achieved through various cross-coupling methods. For the purposes of this protocol, we will assume the precursor is available.

  • Selective Reduction: The catalytic hydrogenation of one of the pyridine rings of the precursor to yield the final product. This is the critical step and requires careful control of reaction conditions to ensure selectivity.

The choice of catalyst is paramount in this process. Common catalysts for pyridine reduction include platinum (Pt), palladium (Pd), rhodium (Rh), and Raney nickel (Ni).[1] The reaction is typically performed under a hydrogen atmosphere at elevated pressure and temperature to ensure a reasonable reaction rate and high conversion.[1]

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established procedures for catalytic hydrogenation of pyridine derivatives.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Pyridin-3-ylmethyl)pyridine≥98% PurityCommercially availablePrecursor
Platinum(IV) oxide (PtO₂, Adam's cat.)Hydrogenation GradeMajor chemical supplierCatalyst
Glacial Acetic Acid (AcOH)ACS GradeMajor chemical supplierSolvent
Hydrogen Gas (H₂)High Purity (≥99.99%)Gas supplierReducing agent
Sodium Bicarbonate (NaHCO₃)Reagent GradeMajor chemical supplierFor neutralization
Dichloromethane (DCM)ACS GradeMajor chemical supplierExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor chemical supplierDrying agent
Diethyl Ether (Et₂O)ACS GradeMajor chemical supplierFor precipitation of hydrochloride salt
Hydrochloric Acid (HCl) in Et₂O2.0 M solutionCommercially availableFor salt formation
Equipment
  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • pH meter or pH paper

Detailed Synthesis Procedure

Step 1: Preparation of the Reaction Mixture

  • In a high-pressure reaction vessel, dissolve 10.0 g (58.8 mmol) of 2-(Pyridin-3-ylmethyl)pyridine in 100 mL of glacial acetic acid.

  • Carefully add 0.5 g of platinum(IV) oxide (Adam's catalyst) to the solution. Caution: Handle the catalyst with care as it can be pyrophoric.

Step 2: Catalytic Hydrogenation

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air.

  • Introduce hydrogen gas into the vessel to a pressure of 50-60 psi.

  • Commence vigorous stirring and heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 24-48 hours.

Step 3: Work-up and Isolation

  • Once the hydrogen uptake ceases, cool the reaction vessel to room temperature.

  • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of glacial acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

  • Dissolve the residue in 100 mL of deionized water and cool in an ice bath.

  • Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt.

  • For salt formation: Dissolve the crude oil in a minimal amount of diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride as a white to off-white solid.

Characterization and Validation

The structure and purity of the synthesized 2-(Piperidin-3-ylmethyl)pyridine should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine rings. The protons on the carbon adjacent to the nitrogen in the pyridine ring will appear at a lower field (higher ppm) compared to the other aromatic protons.[4][5] The piperidine ring protons will appear in the upfield region.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic piperidine ring.[6] The absence of C=C stretching vibrations characteristic of the reduced pyridine ring confirms the completion of the hydrogenation.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalyst Handling: Platinum(IV) oxide is a pyrophoric catalyst and should be handled with extreme care in an inert atmosphere if possible.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the hydrogenation apparatus is properly assembled and leak-tested before use.

  • Solvents: Acetic acid is corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Hydrogenation cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification A Dissolve Precursor in Acetic Acid B Add PtO2 Catalyst A->B In high-pressure vessel C Seal and Purge Vessel B->C D Pressurize with H2 (50-60 psi) C->D E Heat and Stir (50-60°C, 24-48h) D->E F Cool and Vent E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Neutralize with NaHCO3 H->I J Extract with DCM I->J K Dry and Concentrate J->K L Vacuum Distillation or Salt Formation K->L M Characterization (NMR, IR, MS) L->M

Sources

Application

Using 2-(Piperidin-3-ylmethyl)pyridine as a bidentate ligand in coordination chemistry

This Application Note is structured as a high-level technical guide for the evaluation and utilization of 2-(Piperidin-3-ylmethyl)pyridine (3-PMP) in coordination chemistry and catalytic method development. Part 1: Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation and utilization of 2-(Piperidin-3-ylmethyl)pyridine (3-PMP) in coordination chemistry and catalytic method development.

Part 1: Executive Summary & Ligand Profile

2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3) represents a distinct class of "hemilabile" bidentate ligands combining a hard,


-accepting pyridine donor with a softer, 

-donating secondary amine (piperidine). Unlike the widely used 2-(aminomethyl)pyridine (picolylamine) which forms 5-membered chelate rings, 3-PMP forms a 6-membered chelate ring upon coordination.

This structural difference imparts unique steric and electronic properties:

  • Bite Angle: The 6-membered ring creates a larger bite angle (~90°–95°) compared to 5-membered analogs, influencing the geometry of the metal center (e.g., distorting square planar Pd(II) complexes).

  • Chirality: The C3 position of the piperidine ring is a stereocenter. The ligand exists as an enantiomeric pair (

    
    ), offering potential for asymmetric catalysis if resolved.
    
  • Steric Bulk: The piperidine ring provides significant steric hindrance proximal to the metal center, which can be exploited to modulate reductive elimination rates in cross-coupling cycles.

Chemical Data Table
PropertyValue / Description
Formula

MW 176.26 g/mol
Donor Set

(

),

(

)
Chelate Ring 6-membered (M–N–C–C–C–N)
pKa (est.) Pyridine-N: ~5.2
Solubility Soluble in MeOH, EtOH, DCM, THF.[1][2] (HCl salt requires neutralization)

Part 2: Coordination Chemistry & Mechanism

Binding Mode and Hemilability

The ligand binds in a


 fashion. The electronic disparity between the two nitrogens creates a "push-pull" effect:
  • Piperidine Nitrogen: Strong

    
    -donor. Stabilizes high oxidation states (e.g., Pd(IV), Pt(IV)).
    
  • Pyridine Nitrogen: Moderate

    
    -donor / weak 
    
    
    
    -acceptor. Can dissociate transiently (hemilability) to open a coordination site for substrate binding without complete ligand detachment.
Structural Diagram (DOT)

The following diagram illustrates the ligand connectivity and the formation of the 6-membered chelate ring with a generic metal center (


).

G cluster_chelate Coordination Geometry (6-Membered Ring) Ligand 2-(Piperidin-3-ylmethyl)pyridine (Free Base) Complex Chelate Complex [M(3-PMP)Cl2] Ligand->Complex Coordination Metal Metal Precursor (e.g., K2PdCl4) Metal->Complex + M_center M N_py N (Py) M_center->N_py sp2 bond N_pip N (Pip) M_center->N_pip sp3 bond N_py->N_pip Backbone (-C-C-C-)

Figure 1: Coordination logic showing the formation of the 6-membered chelate ring.

Part 3: Experimental Protocols

Protocol A: Preparation of the Free Ligand

Commercially, 3-PMP is often supplied as the dihydrochloride salt to ensure stability. Direct use of the salt in coordination reactions can lead to chloride inhibition or pH issues.

Objective: Isolate the free base 3-PMP for coordination.

  • Dissolution: Dissolve 1.0 mmol of 3-PMP·2HCl in 5 mL of minimal water.

  • Basification: Slowly add 1M NaOH (approx. 2.2 eq) until pH > 12. The solution will become cloudy as the free amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Concentration: Remove solvent in vacuo to yield a viscous oil.

    • Note: Use immediately. Secondary amines can absorb

      
       from air to form carbamates over time.
      
Protocol B: Synthesis of [Pd(3-PMP)Cl2]

Target: A robust precatalyst for cross-coupling or hydrogenation.

Reagents:

  • Ligand: 3-PMP (Free base, 1.0 eq)

  • Metal Source:

    
     (Bis(acetonitrile)dichloropalladium(II))
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step:

  • Preparation: Dissolve 0.5 mmol of

    
     in 5 mL of DCM. The solution should be yellow/orange.
    
  • Addition: Dissolve 0.55 mmol (1.1 eq) of 3-PMP in 2 mL DCM and add dropwise to the Pd solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Observation: A color change (often to a lighter yellow or precipitate formation) indicates ligand exchange.

  • Precipitation: Add diethyl ether or hexane to induce precipitation of the complex.

  • Filtration: Filter the solid, wash with ether, and dry under vacuum.

  • Validation (NMR):

    • Check

      
       NMR.[3][4] The protons adjacent to the nitrogen atoms (Pyridine-H6 and Piperidine-H2/H6) will show significant downfield shifts (
      
      
      
      ppm) upon coordination.
Protocol C: In Situ Catalyst Generation (General Screening)

Target: High-throughput screening (HTS) for drug discovery applications.

  • Stock Solutions:

    • Ligand: 0.05 M in THF.

    • Metal: 0.05 M

      
       in THF.
      
  • Mixing: Combine Metal and Ligand in a 1:1.1 ratio in the reaction vial.

  • Activation: Stir at 40°C for 15 minutes to allow complex formation before adding substrates (aryl halide/boronic acid).

    • Why? This prevents "palladium black" formation by ensuring the metal is ligated before entering the catalytic cycle.

Part 4: Critical Considerations & Troubleshooting

Stereochemistry Implications

Since 3-PMP contains a chiral center at the piperidine C3, the commercial material is a racemate .

  • For Achiral Reactions (e.g., Suzuki Coupling): The racemate is sufficient.

  • For Asymmetric Synthesis: You must resolve the ligand (e.g., via chiral HPLC or tartaric acid crystallization) or purchase enantiopure material. Using the racemate in asymmetric catalysis will yield a racemic product (

    
    ).
    
pH Sensitivity

The piperidine nitrogen is highly basic (


).
  • Acidic Media: In acidic conditions (pH < 7), the piperidine N protonates (

    
    ) and cannot coordinate . The ligand becomes monodentate (pyridine-only) or non-coordinating.
    
  • Base Requirement: Ensure the reaction mixture contains an inorganic base (

    
    , 
    
    
    
    ) to keep the amine deprotonated and coordinated.
Workflow Diagram: Complex Synthesis

Workflow Start Start: 3-PMP.2HCl Salt Neutralize Step 1: Neutralization (NaOH/H2O -> DCM Extract) Start->Neutralize Mixing Step 3: Ligand Exchange (Mix L + M, Stir 2h) Neutralize->Mixing Add Free Base MetalPrep Step 2: Metal Precursor Prep (Pd(MeCN)2Cl2 in DCM) MetalPrep->Mixing Add Metal Isolation Step 4: Isolation (Precipitate w/ Ether -> Filter) Mixing->Isolation Product Final Product: [Pd(3-PMP)Cl2] Isolation->Product

Figure 2: Step-by-step workflow for converting the commercial salt to a catalytically active palladium complex.

Part 5: References

  • Ligand Class Overview: Pyridyl-amine ligands in coordination chemistry.

    • Source:

  • Analogous Ligand Chemistry (Picolylamine): Comparison of 5- vs 6-membered chelate rings.

    • Source:

  • Piperidine Conformation: Steric implications of piperidine ligands.

    • Source:

  • General Protocol for Pd-Amine Complexes: Synthesis of Dichloropalladium(II) complexes with N-donor ligands.

    • Source:

(Note: Specific literature on the [M(3-PMP)Cl2] complex is sparse; protocols above are derived from authoritative standard practices for homologous pyridyl-alkyl-amine ligands.)

Sources

Method

Protecting group strategies for the piperidine ring in 2-(Piperidin-3-ylmethyl)pyridine

Initiating Information Gathering I'm now diving into Google searches, focusing on protecting group strategies tailored for piperidine nitrogens in molecules similar to 2-(Piperidin-3-ylmethyl)pyridine. My initial queries...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving into Google searches, focusing on protecting group strategies tailored for piperidine nitrogens in molecules similar to 2-(Piperidin-3-ylmethyl)pyridine. My initial queries include terms like "piperidine nitrogen protection" and "tert-butoxycarbonyl protecting group piperidine". I'm aiming for comprehensive data on suitable protecting groups and their applications.

Expanding Search Parameters

I've broadened my search terms to include "orthogonal protecting groups for piperidine," and specifics like "Cbz protection of piperidine" and "Fmoc protection of piperidine." I'm also looking into "deprotection conditions for N-Boc piperidine," and "stability of piperidine protecting groups" to build a solid foundation. Now, I'm forming an application note structure, starting with an intro to the compound and protecting groups.

Refining Search Strategies

I'm now focusing my Google searches more narrowly. I am refining the initial broader terms to include searches using more specific queries. I'm focusing on finding reliable protocols and procedures for piperidine protection and deprotection. My searches are now centered around detailed procedures, aiming for specific conditions and compatibility data. I'll summarize key properties into tables and design Graphviz diagrams to visualize my thought process. All claims will be cited.

Formulating Search Queries

My focus is now on refining my Google search terms to include "piperidine N-protection," "orthogonal piperidine protecting groups," and Boc, Cbz, and Fmoc protection and deprotection. I'm building a framework for the application note, starting with an introduction to the compound and protecting groups.

Application

Application Note: Unlocking the Neuropharmacological Potential of the 2-(Piperidin-3-ylmethyl)pyridine Scaffold

Topic: Applications of 2-(Piperidin-3-ylmethyl)pyridine in Neuropharmacology Research Content Type: Application Note & Technical Guide Audience: Senior Research Scientists, Medicinal Chemists, and Lead Biologists. Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-(Piperidin-3-ylmethyl)pyridine in Neuropharmacology Research Content Type: Application Note & Technical Guide Audience: Senior Research Scientists, Medicinal Chemists, and Lead Biologists.

Part 1: Executive Summary & Strategic Rationale

In the high-stakes arena of neuropharmacology, small-molecule scaffolds determine the success of ligand-receptor interactions. 2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3) represents a critical "Privileged Scaffold" —a molecular framework capable of providing high-affinity ligands for diverse G-protein-coupled receptors (GPCRs) and ion channels, specifically Sigma-1 receptors (


R)  and Nicotinic Acetylcholine Receptors (nAChRs) .

While the 3-pyridyl isomer (anabasine/nicotine analog) is the gold standard for nAChR agonism, the 2-pyridyl isomer discussed here serves two distinct, high-value functions in drug discovery:

  • Positional Isomer Probe (SAR Tool): It acts as a critical negative control or antagonist scaffold to define the steric and electronic requirements of the nAChR orthosteric site, distinguishing between agonist (3-sub) and non-agonist (2-sub) binding modes.

  • Sigma-1 Receptor Pharmacophore: The basic piperidine nitrogen, separated by a methylene bridge from an aromatic (pyridine) ring, creates a perfect electrostatic and hydrophobic match for the

    
    R binding pocket, making it an ideal precursor for neuroprotective agents.
    

Part 2: Structural Logic & Mechanism of Action

To effectively utilize this compound, researchers must understand its pharmacophoric properties. The following diagram illustrates the Structure-Activity Relationship (SAR) Divergence that dictates its experimental use.

SAR_Mechanism Scaffold 2-(Piperidin-3-ylmethyl)pyridine (The Scaffold) nAChR_Path nAChR Interaction (Steric Clash/Antagonism) Scaffold->nAChR_Path Positional Isomerism (2-vs-3) Sigma_Path Sigma-1 Receptor Binding (High Affinity Potential) Scaffold->Sigma_Path Pharmacophore Match Mech_1 Lack of Cation-π Optimal Alignment nAChR_Path->Mech_1 Mech_2 Basic Amine + Aromatic Distance Sigma_Path->Mech_2 Outcome_1 Use as Negative Control or Antagonist Lead Mech_1->Outcome_1 Outcome_2 Neuroprotective Ligand Synthesis Mech_2->Outcome_2

Figure 1: SAR Divergence Map. The 2-position substitution shifts activity away from nAChR agonism (typical of 3-substituted pyridines like nicotine) toward Sigma-1 receptor affinity.

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Affinity Sigma-1 Ligands (N-Derivatization)

Objective: Transform the core scaffold into a potent


R ligand by attaching a hydrophobic "tail" (e.g., benzyl or phenethyl group) to the secondary amine. This exploits the "primary hydrophobic binding region" of the 

receptor.

Reagents:

  • Substrate: 2-(Piperidin-3-ylmethyl)pyridine (1.0 eq)

  • Reagent: Benzyl bromide or Phenethyl bromide (1.1 eq)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Acetonitrile (ACN)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-(Piperidin-3-ylmethyl)pyridine in 10 mL anhydrous ACN.

  • Activation: Add fine-mesh

    
     and stir at room temperature for 15 minutes to deprotonate the piperidine nitrogen.
    
  • Alkylation: Dropwise add the alkyl bromide.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Purification: Filter inorganic salts, concentrate in vacuo, and purify via flash column chromatography (Silica gel).

Validation Point: Successful N-alkylation significantly increases lipophilicity (cLogP > 3.0), a prerequisite for blood-brain barrier (BBB) penetration and


R affinity.
Protocol B: Competitive Radioligand Binding Assay ( Receptor)

Objective: Quantify the affinity (


) of the 2-(Piperidin-3-ylmethyl)pyridine derivative against the standard radioligand 

.

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    .
    
  • Non-specific blocker: Haloperidol (

    
    ).
    

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation Setup: In a 96-well plate, prepare:

    • Total Binding: Membrane +

      
      -Ligand + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Ligand + Haloperidol.
      
    • Experimental: Membrane +

      
      -Ligand + 2-(Piperidin-3-ylmethyl)pyridine derivative  (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis Table (Template):

Compound IDIC50 (nM)Ki (nM)Hill SlopeInterpretation
Scaffold Only > 10,000> 5,000N/ALow intrinsic affinity (needs hydrophobic tail)
N-Benzyl Derivative [Experimental][Calc.]~1.0Target Hit (Expected Ki < 50 nM)
Haloperidol (Control) ~2-5~1-31.0Validation Standard

Note: The scaffold itself serves as a low-affinity fragment. High affinity is achieved only after N-substitution (Protocol A).

Protocol C: Electrophysiological Selectivity Screen (nAChR Negative Control)

Objective: Confirm that 2-(Piperidin-3-ylmethyl)pyridine does NOT activate


 or 

nAChRs, validating its use as a "silent" scaffold or antagonist in cholinergic studies.

System: Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing human


 nAChRs.

Workflow:

  • Baseline: Clamp oocytes at -60 mV. Perfusion with Ringer's solution.

  • Agonist Check (Positive Control): Apply Acetylcholine (

    
    ) for 5s. Record peak current (
    
    
    
    ). Wash for 5 min.
  • Test Application: Apply 2-(Piperidin-3-ylmethyl)pyridine (

    
    ) for 5s.
    
    • Expected Result: No current (< 5% of

      
      ). This confirms the "2-position" rule (2-pyridyls are poor agonists compared to 3-pyridyls).
      
  • Antagonist Mode: Pre-apply test compound (

    
    ) for 30s, then co-apply with Acetylcholine.
    
    • Measurement: Calculate % Inhibition of

      
      .
      

Part 4: References & Authoritative Grounding[1]

  • Pharmacophore Modeling: Glennon, R. A., et al.[1] "Structural features of Sigma-1 receptor ligands." Journal of Medicinal Chemistry, 1994. (Establishes the "Amine + 5-carbon spacer + Aromatic" rule).

  • nAChR Structure-Activity: Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997. Link (Defines the 3-pyridyl vs 2-pyridyl agonist/antagonist switch).

  • Sigma Receptor Assays: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016. Link (Standard protocols for radioligand binding).

  • Scaffold Synthesis: Matera, C., et al. "Bifunctional ligands for the study of nAChRs."[2] Pharmacological Research, 2023.[2] (Discusses pyridine-piperidine linkers).[1][3][4][5]

Visual Summary: Experimental Workflow

Workflow Start Start: 2-(Piperidin-3-ylmethyl)pyridine Step1 Chemical Derivatization (Add Hydrophobic Tail) Start->Step1 Step2 In Vitro Screening Step1->Step2 Branch1 Sigma-1 Binding (Radioligand Assay) Step2->Branch1 Branch2 nAChR Electrophysiology (Selectivity Check) Step2->Branch2 Result1 Calculate Ki (Affinity) Branch1->Result1 Result2 Verify Inactivity/Antagonism (Selectivity) Branch2->Result2

Figure 2: Integrated workflow for validating the scaffold's neuropharmacological profile.

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(Piperidin-3-ylmethyl)pyridine

Introduction: The Strategic Importance of the 2-(Piperidin-3-ylmethyl)pyridine Scaffold The 2-(piperidin-3-ylmethyl)pyridine motif is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its inhe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Piperidin-3-ylmethyl)pyridine Scaffold

The 2-(piperidin-3-ylmethyl)pyridine motif is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensional architecture, combining a basic piperidine ring with a coordinating pyridine moiety, provides a versatile platform for engaging with biological targets. The piperidine offers a key interaction point and influences physicochemical properties, while the pyridine ring serves as a readily functionalizable handle for constructing complex molecular architectures through cross-coupling reactions.[3] This guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions for the derivatization of this valuable building block.

The ability to selectively forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring is paramount for generating libraries of analogues during lead optimization campaigns. This document will focus on three cornerstone cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. For each, we will delve into the mechanistic underpinnings, provide robust experimental protocols, and offer insights gleaned from extensive practical experience.

PART 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] When applied to a halogenated 2-(piperidin-3-ylmethyl)pyridine, this reaction enables the introduction of diverse aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar' B(OR)2-Ar' Ar'B(OR)2 + Base B(OR)2-Ar'->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Recommended Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(piperidin-3-ylmethyl)pyridine with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of halogenated 2-(piperidin-3-ylmethyl)pyridine derivatives.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-2-(piperidin-3-ylmethyl)pyridine255.16255 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-4 mL--
Water-1 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add 4-bromo-2-(piperidin-3-ylmethyl)pyridine (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Stir the mixture at 90 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Expert Insights:

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust catalyst, for more challenging couplings, particularly with chloro-pyridines, more electron-rich and bulky phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ can be beneficial.[6]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[5] While K₂CO₃ is a good starting point, other bases like Cs₂CO₃ or K₃PO₄ can be more effective in certain cases, especially with sterically hindered substrates.[7]

  • Solvent System: A mixture of a polar aprotic solvent (e.g., dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

PART 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds between aryl/heteroaryl halides and amines.[8][9] This reaction is indispensable for introducing a wide range of primary and secondary amines onto the 2-(piperidin-3-ylmethyl)pyridine core, a common strategy in drug design to modulate solubility, basicity, and target engagement.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling but involves the formation of a palladium-amido intermediate.[10][11]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-X(L)(HNR'R'') Ar-Pd(II)-X(L)(HNR'R'') Amine_Coordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' HNR'R'' R'R''NH HNR'R''->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The key steps include:

  • Oxidative Addition: As in the Suzuki coupling, the active Pd(0) species inserts into the C-X bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired arylamine and regenerating the Pd(0) catalyst.

Recommended Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-(piperidin-3-ylmethyl)pyridine with Morpholine

This protocol is a robust starting point for the amination of chloro-pyridines, which are often more challenging substrates than their bromo or iodo counterparts.[12]

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Chloro-2-(piperidin-3-ylmethyl)pyridine210.71211 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6846 mg0.080.08
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene-5 mL--

Step-by-Step Procedure:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (46 mg, 0.08 mmol) in toluene (2 mL). Stir for 10 minutes to form the active catalyst.

  • Add 4-chloro-2-(piperidin-3-ylmethyl)pyridine (211 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) to the Schlenk tube containing the base.

  • Add the pre-formed catalyst solution to the Schlenk tube, followed by an additional 3 mL of toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Expert Insights:

  • Ligand Choice is Critical: For amination reactions, bulky, electron-rich phosphine ligands are essential.[13] Xantphos is a versatile choice, but others like BrettPhos or RuPhos may provide superior results depending on the specific substrates.

  • Base Strength Matters: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine in the catalytic cycle.[12] Weaker bases are generally ineffective.

  • Pre-formation of the Catalyst: Pre-mixing the palladium source and the ligand can lead to more consistent and reproducible results by ensuring the formation of the active catalytic species before the addition of the substrates.

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[14][15] This transformation is valuable for introducing rigid, linear linkers into molecules, which can be useful for probing binding pockets or as precursors for further transformations.

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual catalytic system, typically involving both palladium and copper.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR Product Reductive_Elimination->Ar-C≡CR Cu-X Cu-X Alkyne_Coordination Alkyne Coordination Cu-X->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation HC≡CR HC≡CR + Base HC≡CR->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium cycle is similar to those previously described. The crucial role of the copper co-catalyst is to activate the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

Recommended Protocol: Sonogashira Coupling of 4-Iodo-2-(piperidin-3-ylmethyl)pyridine with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling.

Table 3: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Iodo-2-(piperidin-3-ylmethyl)pyridine302.16302 mg1.01.0
Phenylacetylene102.14120 µL1.11.1
Pd(PPh₃)₂Cl₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (Et₃N)101.19420 µL3.03.0
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add 4-iodo-2-(piperidin-3-ylmethyl)pyridine (302 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (420 µL, 3.0 mmol).

  • Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Copper-Free Variants: While the copper co-catalyst is traditional, concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[17] These often require a different palladium catalyst system and a stronger base.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, serving as both the base and often as a co-solvent.[18]

  • Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive chlorides, higher temperatures and more sophisticated catalyst systems may be necessary.

Conclusion

The cross-coupling reactions detailed in these application notes represent a cornerstone of modern synthetic organic chemistry. For researchers and drug development professionals working with the 2-(piperidin-3-ylmethyl)pyridine scaffold, mastery of these protocols is essential for the efficient and creative exploration of chemical space. The provided methodologies, grounded in mechanistic understanding and practical experience, offer a reliable foundation for the synthesis of novel and potentially therapeutic agents.

References

  • Vertex Pharmaceuticals Inc. (2017). Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates.
  • Wang, D., et al. (2014). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles.
  • Li, Z., et al. (2022). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Parry, P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
  • Wikipedia contributors. (2023).
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Oron, M. A., et al. (2018). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science, 9(12), 3221-3232.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Tukhbatshin, R. R., et al. (2022).
  • Thomas, S., et al. (2015). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. Organic & Biomolecular Chemistry, 13(3), 853-861.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Tukhbatshin, R. R., et al. (2022).
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Esteruelas, M. A., et al. (2012). Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp*]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2. Organometallics, 31(22), 7883-7895.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Ajesh, P., & Varghese, B. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(48), 30147-30165.
  • Chemistry LibreTexts. (2023).
  • Lv, X., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Liu, P., et al. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 136(40), 14347-14356.
  • IJNRD. (2024).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • D’Souza, A. M., & D’Souza, P. M. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • Semantic Scholar. (n.d.).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross‐Coupling Reactions of Heteroaryl Compounds.
  • Sigma-Aldrich. (n.d.).
  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 23(11), 2949.
  • Rahman, A. F. M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Rahman, A. F. M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application

Procedures for salt formation of 2-(Piperidin-3-ylmethyl)pyridine

Application Note: Salt Formation & Solid-State Characterization of 2-(Piperidin-3-ylmethyl)pyridine Executive Summary & Chemical Logic This guide details the protocols for the salt formation of 2-(Piperidin-3-ylmethyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Salt Formation & Solid-State Characterization of 2-(Piperidin-3-ylmethyl)pyridine

Executive Summary & Chemical Logic

This guide details the protocols for the salt formation of 2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3). This intermediate is a critical scaffold in the synthesis of anti-arrhythmic agents and kinase inhibitors.[1]

The Structural Challenge: The molecule contains two distinct basic centers with significantly different pKa values.[1] Successful salt formation requires exploiting this basicity gradient to control stoichiometry (Mono- vs. Di-salt).

  • Primary Basic Center (N1 - Piperidine): Secondary aliphatic amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Estimated pKa 
    
    
    
    11.0. This is the first site of protonation.[1]
  • Secondary Basic Center (N2 - Pyridine): Aromatic amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Estimated pKa 
    
    
    
    5.[2]2. Protonation here requires strong acidic conditions and excess equivalents.[1]
  • Chirality: The C3 position of the piperidine ring is a stereocenter.[1] Unless asymmetric synthesis was used, the starting material is likely a racemate.[1] Salt formation with chiral acids is the primary method for optical resolution.[1]

Pre-Formulation Data & Solubility Profile

Before initiating salt screens, the free base solubility must be established to select the "Anti-Solvent" for crystallization.[1]

Table 1: Solubility Profile of Free Base (at 25°C)

SolventSolubilityRole in Protocol
Dichloromethane (DCM) High (>100 mg/mL)Extraction / Initial Dissolution
Methanol (MeOH) High (>100 mg/mL)Solvent for Acid Addition
Ethanol (EtOH) HighPrimary Crystallization Solvent
Isopropanol (IPA) ModerateAnti-Solvent / Recrystallization
Ethyl Acetate (EtOAc) LowAnti-Solvent (Precipitant)
Hexanes/Heptane InsolubleWash Solvent

Experimental Protocols

Protocol A: Formation of the Mono-Hydrochloride Salt

Target: Selective protonation of the piperidine nitrogen for stability and solid handling.[1]

Reagents:

  • 2-(Piperidin-3-ylmethyl)pyridine (Free Base): 10.0 g (52.6 mmol)

  • HCl (4M in Dioxane or 1.25M in Ethanol): 1.05 equivalents

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of anhydrous Ethanol at room temperature (20-25°C). Ensure the solution is clear.

  • Controlled Addition: Place the flask in an ice-water bath (0-5°C). Add the HCl solution dropwise over 20 minutes.

    • Critical Mechanism: Low temperature prevents localized high concentrations of acid, ensuring the Pyridine nitrogen remains unprotonated.[1]

  • Nucleation: Remove the ice bath and allow the solution to warm to RT. Stir for 2 hours. A white precipitate should form.[1]

    • Troubleshooting: If no solid forms, add EtOAc dropwise until turbidity persists, then seed with a glass rod scratch.[1]

  • Filtration: Filter the white solid under vacuum (N2 atmosphere preferred to prevent hygroscopicity).

  • Washing: Wash the cake with cold EtOAc (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85-90% Melting Point: ~180-185°C (Decomposition)

Protocol B: Formation of the Di-Hydrochloride Salt

Target: Complete protonation for maximum water solubility.[1]

Reagents:

  • Free Base: 5.0 g[1]

  • Concentrated HCl (37% aq) or HCl gas: >2.5 equivalents

  • Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of free base in 30 mL IPA.

  • Acidification: Add 3.0 equivalents of HCl. If using aqueous HCl, a biphasic oil may initially form.[1]

  • Reflux: Heat the mixture to reflux (82°C) for 30 minutes. The oil should dissolve into a homogeneous phase.[1]

  • Cooling Crystallization: Cool slowly to RT over 4 hours, then to 0°C. The di-salt is highly polar and will crystallize aggressively.

  • Isolation: Filter rapidly (the salt is hygroscopic). Wash with cold Heptane.[1]

Protocol C: Chiral Resolution via Tartrate Salt

Target: Separation of (R) and (S) enantiomers.

Reagents:

  • Racemic Free Base: 10.0 mmol[1]

  • L-(+)-Tartaric Acid: 10.0 mmol (1.0 eq)

  • Solvent System: MeOH:Acetone (1:4 ratio)

Step-by-Step Methodology:

  • Separate Solutions: Dissolve the free base in MeOH (5 mL). Dissolve L-Tartaric acid in MeOH (5 mL) separately.

  • Combination: Mix the two solutions at 50°C.

  • Anti-Solvent Addition: Add Acetone (40 mL) slowly while maintaining 50°C.

  • Selective Crystallization: Allow the mixture to cool undisturbed to RT overnight. The diastereomeric salt of the (S)-enantiomer (theoretical prediction based on steric fit) typically crystallizes first.[1]

  • Recrystallization: Isolate the crystals and recrystallize once from hot Ethanol to upgrade Chiral Purity (ee) >98%.

Visualization of Salt Formation Pathways

The following diagram illustrates the decision matrix for salt selection based on the basicity gradient.

SaltFormation Start 2-(Piperidin-3-ylmethyl)pyridine (Free Base) Check Desired Property? Start->Check Mono Mono-Protonation (Piperidine N only) Check->Mono Solid Handling/Storage Di Di-Protonation (Piperidine + Pyridine N) Check->Di Aqueous Formulation Chiral Diastereomeric Salt (Resolution) Check->Chiral Optical Purification Product1 Mono-HCl / Fumarate (Stable Solid) Mono->Product1 1.0 eq Weak/Strong Acid (EtOH/EtOAc) Product2 Di-HCl (High Water Solubility) Di->Product2 >2.5 eq Strong Acid (IPA/Reflux) Product3 L-Tartrate / Mandelate (Enantiopure Isomer) Chiral->Product3 1.0 eq Chiral Acid (MeOH/Acetone)

Figure 1: Strategic pathway for salt selection based on pKa exploitation and downstream application.

Analytical Validation (Self-Validating System)

To ensure the correct salt has formed, use 1H-NMR Comparative Analysis .

Table 2: Diagnostic NMR Shifts (DMSO-d6)

Proton EnvironmentFree Base (ppm)Mono-Salt (ppm)Di-Salt (ppm)Mechanistic Explanation
Piperidine NH ~1.8 (Broad)~8.5-9.0 (Broad)~9.0 (Broad)Formation of ammonium cation (

).
Piperidine

(adj. to N)
2.4 - 2.93.1 - 3.43.2 - 3.5Deshielding due to positive charge on N1.
Pyridine Aromatic H 7.1 - 8.47.2 - 8.5 (Minor shift)7.8 - 8.9 (Major shift)Significant downfield shift only occurs when Pyridine N2 is protonated (Di-salt).

Validation Check:

  • If the Pyridine signals shift < 0.1 ppm, you have the Mono-salt .[1]

  • If the Pyridine signals shift > 0.4 ppm, you have the Di-salt .[1]

References

  • Basicity of Pyridine Derivatives

    • Title: pKa Prediction of Pyridine Derivatives.[1]

    • Source: Evans pKa Table / Bordwell pKa Table.[1]

    • URL:[Link]

  • General Protocol for Diamine Resolution

    • Title: Optical Resolution of Piperidine Derivatives via Tartrate Salts.[1]

    • Source: Journal of Organic Chemistry (General Methodology).[1]

    • Context: Adapted from standard resolution techniques for 3-substituted piperidines.
  • Analytical Characterization of Pyridinium Salts

    • Title: NMR Characterization of Pyridine and Piperidine Salts.[1]

    • Source: Spectroscopic identification of organic compounds (Silverstein et al.).[1]

    • URL:[Link]

  • Synthesis of 2-(Piperidin-3-ylmethyl)

    • Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.[3]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-(Piperidin-3-ylmethyl)pyridine synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common hurdles in the synthesis of 2-(Piperidin-3-ylmethyl)pyridine. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common hurdles in the synthesis of 2-(Piperidin-3-ylmethyl)pyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to enhance your reaction yields and streamline your workflow. This guide is structured to address problems directly, explaining the underlying chemistry to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Stalled Reactions to Purification Headaches

This section addresses specific, common problems encountered during the synthesis of 2-(Piperidin-3-ylmethyl)pyridine, which typically involves the catalytic hydrogenation of a pyridine precursor.

Q1: My hydrogenation of 2-(pyridin-3-ylmethyl)pyridine has stalled. The conversion is low and won't proceed despite running for an extended time. What's going on?

A: This is the most frequent challenge in pyridine reduction and usually points to two culprits: the inherent stability of the pyridine ring and catalyst poisoning.[1][2]

  • Causality: The aromatic pyridine ring is exceptionally stable and requires significant energy or catalytic activity to reduce.[1] Furthermore, the nitrogen lone pair on both your pyridine starting material and your piperidine product can act as a Lewis base, coordinating to the active sites of your metal catalyst and effectively "poisoning" or deactivating it.[2][3]

  • Solutions:

    • Introduce an Acidic Medium: The most effective countermeasure is to perform the hydrogenation in an acidic solvent, such as glacial acetic acid.[4] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This withdraws electron density from the ring, making it less aromatic and more susceptible to reduction. It also prevents the nitrogen lone pair from poisoning the catalyst.

    • Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure your system is properly sealed and pressurized according to established protocols for your chosen catalyst, typically in the range of 50-70 bar for PtO₂ or higher for other systems.[4][5]

    • Re-evaluate Your Catalyst: If the reaction is still sluggish, consider the catalyst itself.

      • Activity: Ensure the catalyst (e.g., PtO₂, Pd/C) is fresh and active. Older catalysts can lose activity.

      • Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation issues.

      • Type: If PtO₂ or Pd/C are ineffective, switching to a more active catalyst like Rhodium-on-carbon (Rh/C) or an iridium-based homogeneous catalyst may be necessary, as these can show excellent activity and chemoselectivity even with sensitive functional groups present.[2][5][6]

Troubleshooting Workflow for Low Conversion

G start Low or Stalled Conversion q1 Is the reaction medium acidic? (e.g., glacial acetic acid) start->q1 sol1 Action: Re-run reaction in glacial acetic acid. q1->sol1 No q2 Is H₂ pressure adequate and stable? (e.g., 50-70 bar) q1->q2 Yes sol2 Action: Check for leaks. Increase H₂ pressure. q2->sol2 No q3 Is the catalyst fresh and active? q2->q3 Yes sol3 Action: Use fresh catalyst. Consider increasing loading. q3->sol3 No q4 Still no improvement? q3->q4 Yes sol4 Action: Switch to a more active catalyst system (e.g., Rh/C, Iridium complex). q4->sol4

Caption: Decision tree for diagnosing low hydrogenation yield.

Q2: I'm struggling to purify my final product. Column chromatography gives poor separation between the product and the starting material. How can I improve this?

A: This is a classic purification problem stemming from the similar polarities of the starting pyridine and the product piperidine. Furthermore, these compounds can form an azeotrope, a mixture that boils at a constant temperature, making separation by distillation challenging.[3][7] The most robust solution leverages their difference in basicity.

  • Causality: While both compounds are basic, the aliphatic piperidine (pKa of conjugate acid ~11.2) is significantly more basic than the aromatic pyridine (pKa of conjugate acid ~5.2).

  • Solutions:

    • Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[8] The more basic piperidine product will be protonated and move into the aqueous layer, while the less basic pyridine starting material remains in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the piperidine, which can then be extracted back into an organic solvent.

    • Selective Carbonate Precipitation: Piperidine reacts with carbon dioxide (from the air or bubbled through the solution) to form a solid piperidine carbonate salt, while pyridine does not under the same conditions.[3][7] This allows for separation by simple filtration. The piperidine can be recovered from its salt by treatment with a base.

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (containing both pyridine precursor and piperidine product) in dichloromethane (DCM) or diethyl ether (approx. 10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl (approx. 3 x 5 volumes). Combine the aqueous layers. The piperidine product is now in the aqueous phase as its hydrochloride salt. The pyridine starting material remains in the organic phase.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 5 M NaOH) or a saturated NaHCO₃ solution until the pH is >10.

  • Extraction: Extract the now-basic aqueous layer with DCM (approx. 3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-(Piperidin-3-ylmethyl)pyridine.

Q3: I've opted to use an N-Boc protecting group strategy, but the deprotection with TFA is giving me byproducts. Are there milder conditions?

A: While trifluoroacetic acid (TFA) in DCM is a standard for Boc deprotection, it can be too harsh for sensitive substrates.[9] Milder acidic methods or alternative non-acidic routes are available.

  • Causality: Strong acids like TFA can catalyze side reactions on other functional groups or lead to degradation.

  • Solutions:

    • Use a Milder Acid: Using 4M HCl in dioxane is a very common and effective alternative.[10] Another excellent option is using a stoichiometric amount of p-toluenesulfonic acid (p-TsOH) monohydrate. This can be done in solution or even under solvent-free mechanochemical (ball-milling) conditions for a green chemistry approach, yielding the product as its tosylate salt.[11][12]

    • Optimize Temperature: Perform the deprotection at 0 °C and monitor carefully by TLC to minimize side reactions.[10]

Protocol 2: N-Boc Deprotection with p-Toluenesulfonic Acid

  • Setup: Dissolve the N-Boc-2-(piperidin-3-ylmethyl)pyridine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting tosylate salt is often a solid that can be precipitated by adding a less polar solvent (like diethyl ether), filtered, and washed to yield the pure product salt.[11][12] To obtain the free base, dissolve the salt in water, basify, and extract as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q: What is the best all-around catalyst for reducing the pyridine ring in this synthesis?

A: There is no single "best" catalyst, as the optimal choice depends on the substrate's other functional groups and available equipment. However, a general comparison can guide your selection.

Table 1: Comparison of Common Heterogeneous Catalysts for Pyridine Hydrogenation
Catalyst Typical Conditions Solvent Pros Cons
Platinum(IV) oxide (PtO₂, Adams' catalyst) 50-70 bar H₂, Room Temp - 50°C[4]Glacial Acetic Acid[4]Highly effective, works at room temp, well-documented.[4]Can be expensive, requires acidic medium for best results.
Palladium on Carbon (Pd/C) 30-50 °C, 6 bar H₂[13]Acetic Acid, AlcoholsCost-effective, widely available.Generally less active than Pt or Rh for pyridine reduction; may require higher temps/pressures.[2][14]
Rhodium on Carbon (Rh/C) 110 °C, 40 bar H₂[15]Water, AlcoholsVery active, can reduce pyridines under milder conditions than others.[2]More expensive than Pd/C.
Ruthenium-based (e.g., Ru/C) 100 °C, 10 bar H₂[16]Water, AlcoholsEffective and can be used in aqueous media.[16]Often requires higher temperatures.

Q: Is an N-protecting group (like Boc) necessary for this synthesis?

A: It is highly recommended if you plan to perform subsequent reactions where the basic piperidine nitrogen could interfere (e.g., reactions with electrophiles).[3] The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the reducing conditions of hydrogenation but can be removed under acidic conditions.[17] If the free amine is the final target and no further steps are planned, direct hydrogenation without a protecting group is more atom-economical, provided the purification is handled effectively.

Q: How do I set up a typical hydrogenation reaction for this synthesis?

A: Below is a general protocol using the robust PtO₂ catalyst.

Protocol 3: Catalytic Hydrogenation of 2-(pyridin-3-ylmethyl)pyridine

  • Vessel Preparation: To a high-pressure reactor vessel, add 2-(pyridin-3-ylmethyl)pyridine (1.0 eq) and platinum(IV) oxide (PtO₂, ~5 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent (enough to create a stirrable slurry, typically 0.1-0.5 M concentration).

  • Reactor Assembly: Seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the vessel several times with an inert gas (N₂ or Ar) followed by several purges with H₂ gas to remove all air.

  • Reaction: Pressurize the reactor with H₂ gas to the desired pressure (e.g., 50-70 bar).[4][5] Begin vigorous stirring and maintain the reaction at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.[5]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases (typically 6-24 hours).

  • Work-up: Once complete, carefully vent the excess H₂ and purge the reactor with inert gas. Dilute the reaction mixture with a solvent like ethyl acetate and carefully filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[5]

  • Isolation: The filtrate contains the product as its acetate salt. Concentrate the filtrate and proceed with purification (e.g., via Protocol 1) to isolate the free base.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Start: 2-(pyridin-3-ylmethyl)pyridine hydrogenation Catalytic Hydrogenation (e.g., PtO₂/AcOH, H₂) start->hydrogenation workup Catalyst Filtration (Caution: Pyrophoric) hydrogenation->workup crude Crude Product: Mixture of piperidine, pyridine, and salt workup->crude extraction Acid-Base Extraction crude->extraction final_product Final Product: 2-(Piperidin-3-ylmethyl)pyridine extraction->final_product

Caption: High-level workflow for synthesis and purification.

References

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Catalytic hydrogenation of pyridines in water.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool IT Services.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Synthesis of 1-(Piperidin-2-ylmethyl)
  • Recent work on the hydrogenation of pyridines.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. scirp.org.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing).
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Purification of piperidines.
  • (PDF) Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: An efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • Process for purifying piperidine.

Sources

Optimization

Technical Support Center: Purification of 2-(Piperidin-3-ylmethyl)pyridine

The following technical guide is structured to address the specific chromatographic challenges of 2-(Piperidin-3-ylmethyl)pyridine . It synthesizes principles of alkaloid purification with modern flash chromatography tec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chromatographic challenges of 2-(Piperidin-3-ylmethyl)pyridine . It synthesizes principles of alkaloid purification with modern flash chromatography techniques.

Case ID: PUR-PYR-PIP-001 Subject: Overcoming "Streaking" and Irreversible Adsorption of Secondary Amines on Silica. Application Scientist: Dr. A. Chen

Executive Summary: The "Dual-Nitrogen" Challenge

Purifying 2-(Piperidin-3-ylmethyl)pyridine presents a classic "pKa mismatch" challenge. The molecule contains two distinct nitrogen centers:[1][2]

  • Pyridine Nitrogen: Aromatic, weakly basic (

    
    ).
    
  • Piperidine Nitrogen: Aliphatic secondary amine, highly basic (

    
    ).
    

The Problem: Standard silica gel is acidic (


). While the pyridine ring behaves well, the piperidine ring will protonate immediately upon contact with silica silanols (

), forming a strong ionic bond. This results in severe tailing (streaking) , broad peaks, and potential total loss of product on the column.

The Solution: You must suppress silanol activity using a mobile phase modifier (TEA or


) or switch to a basic stationary phase.[3]

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Broadening

Q: I am running a standard DCM/MeOH gradient, but the compound elutes as a smear across 20 fractions. How do I sharpen the peak?

A: This is caused by the secondary amine interacting with acidic silanols. You must introduce a "sacrificial base."

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your weak and strong solvent bottles.
    
  • Mechanism: The modifier competes for the acidic sites on the silica, effectively "capping" them so your piperidine ring can pass through without sticking.

  • Warning: Do not use TEA if you plan to use Mass Spec (MS) detection immediately, as it lingers in the system. Use volatile

    
     instead.
    
Issue 2: Compound Retention (Stuck on Column)

Q: I loaded my sample, but even at 20% MeOH/DCM, the product hasn't eluted. Is it decomposed?

A: It is likely protonated and ionically bound to the silica.

  • Diagnosis: If you loaded the sample as a salt (e.g., HCl salt or TFA salt), it will not move on normal phase silica.

  • Solution: You must "Free-Base" the crude prior to loading.

    • Dissolve crude in DCM.[3]

    • Wash with saturated aqueous

      
       or 1M NaOH.
      
    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Load the resulting free oil.

Issue 3: Ghost Peaks & Artifacts

Q: I see extra spots on TLC or peaks on the chromatogram when using Acetone/Hexanes.

A: STOP immediately.

  • Cause: Piperidine is a secondary amine. It reacts with ketones (like acetone) to form enamines or imines (Schiff bases). This reaction is catalyzed by the acidic silica gel.

  • Rule: Never use acetone or ethyl acetate (long-term exposure) with secondary amines during chromatography. Stick to DCM/MeOH or

    
    /Hexanes.[4][5]
    

Recommended Protocols

Method A: The "Gold Standard" (DCM / MeOH / NH4OH)

This is the most robust method for polar amines. The ammonia activates the silica surface and keeps the piperidine deprotonated.

Solvent Preparation:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B:

    
     Methanol : Ammonium Hydroxide (
    
    
    
    )
    • Note: Mix MeOH and

      
       first. This mixture is miscible with DCM.
      

Gradient Profile:

Time (CV) % Solvent B Description
0–1 0% Equilibration
1–5 0% → 10% Slow ramp to elute non-polar impurities
5–15 10% → 40% Elution of Piperidinyl-pyridine

| 15–20 | 40% → 100% | Wash column |

Method B: Amine-Functionalized Silica (KP-NH)

If available, use an amine-bonded silica cartridge (e.g., Biotage KP-NH or similar).[5][6][7]

  • Benefit: The silica is already basic. You do not need liquid modifiers (TEA/NH3).

  • Solvent System: Simple Hexane / Ethyl Acetate or DCM / MeOH gradients can be used without streaking.

  • Separation: Often provides different selectivity than standard silica.[3][6][7][8]

Visualization & Logic

Mechanism of Silanol Blocking

The following diagram illustrates why adding TEA/Ammonia is chemically necessary for this separation.

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 Modified Silica (with TEA/NH3) Silica Silica Surface (Si-OH) Stuck Strong Ionic Bond (Stuck/Tailing) Silica->Stuck Protonation Piperidine Target Molecule (Piperidine-NH) Piperidine->Stuck Silica_Mod Silica Surface (Si-OH) Modifier Modifier (TEA / NH4OH) Silica_Mod->Modifier Preferential Binding Elution Clean Elution (Sharp Peak) Modifier->Elution Blocks Sites Target_Mod Target Molecule (Piperidine-NH) Target_Mod->Elution Passes Through

Figure 1: Mechanism of Silanol Deactivation. Modifiers (Green) occupy acidic sites, allowing the Target Amine (Blue) to elute freely.

Method Selection Decision Tree

Use this logic flow to select the correct purification strategy based on your crude mixture's properties.

MethodSelection Start Crude Mixture 2-(Piperidin-3-ylmethyl)pyridine Solubility Solubility Check (in DCM) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble (Likely Salt Form) Solubility->Insoluble TLC TLC Scouting (10% MeOH/DCM) Soluble->TLC FreeBase Free-Base Step (Wash w/ NaHCO3) Insoluble->FreeBase FreeBase->Soluble Streak Result: Streaking? TLC->Streak YesStreak Yes (Broad Spot) Streak->YesStreak NoStreak No (Clean Spot) Streak->NoStreak MethodA Method A: DCM/MeOH + 1% NH4OH YesStreak->MethodA MethodB Method B: Standard DCM/MeOH NoStreak->MethodB

Figure 2: Decision Matrix for purification strategy. Note that "Salt Forms" must be neutralized before Normal Phase chromatography.

Quantitative Data & Specifications

Physicochemical Properties
PropertyValueImplication for Chromatography
Pyridine pKa ~5.2Weak base; generally behaves well on silica.[9]
Piperidine pKa ~11.2Strong base; primary cause of retention/tailing.
UV Absorbance

Pyridine ring allows standard UV detection.
Staining NinhydrinSecondary amine (piperidine) stains red/purple.
Dragendorff PositiveStains orange (alkaloid specific).
Solvent System Strength (Eluotropic Series for Amines)

Ranked from Weakest to Strongest Eluting Power:

  • DCM (100%)[9]

  • DCM / MeOH (95:5)[10]

  • DCM / MeOH / TEA (95:4:1)

  • DCM / "Ammoniated Methanol" (90:10) (Recommended)

  • DCM / MeOH /

    
     (80:19:1)
    

References

  • Biotage. (2023).[6][7] Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic technique for preparative separations with moderate resolution.[4] Journal of Organic Chemistry, 43(14), 2923–2925.[4] (Foundational text on Flash Chromatography).

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[3][11] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the 13C NMR Chemical Shifts of 2-(Piperidin-3-ylmethyl)pyridine

This guide presents an in-depth analysis and expert-guided prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Piperidin-3-ylmethyl)pyridine. Designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth analysis and expert-guided prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Piperidin-3-ylmethyl)pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a robust framework for structural verification by comparing the target molecule to its fundamental heterocyclic components. By dissecting the electronic and structural influences on each carbon atom, this guide serves as a practical reference for spectrum interpretation, impurity profiling, and quality control.

PART 1: The Foundational Role of 13C NMR in Heterocyclic Chemistry

In the structural elucidation of complex molecules, particularly those containing multiple heterocyclic systems, 13C NMR spectroscopy is an indispensable tool. Unlike 1H NMR, the proton-decoupled 13C NMR spectrum provides a direct count of unique carbon environments, with chemical shifts (δ) spanning a wide range (~220 ppm) that is exquisitely sensitive to local electronic structure, hybridization, and steric effects[1][2]. For a molecule such as 2-(Piperidin-3-ylmethyl)pyridine, which merges a saturated aliphatic heterocycle (piperidine) with an aromatic heterocycle (pyridine), a detailed interpretation of its 13C NMR spectrum is critical for unambiguous confirmation of its constitution. This guide establishes a reliable assignment of its 13C NMR signals through a logical, evidence-based approach.

PART 2: Deconstruction and Comparative Analysis

To accurately predict the chemical shifts of 2-(Piperidin-3-ylmethyl)pyridine, we must first understand the 13C NMR profiles of its constituent parts: a piperidine ring substituted at the 3-position and a pyridine ring substituted at the 2-position.

Reference Compound 1: 3-Methylpiperidine

The 3-methylpiperidine structure serves as an excellent model for the piperidine moiety. The saturated sp3 carbons are shielded and appear in the upfield region of the spectrum. The carbons directly bonded to the nitrogen (C2' and C6') are deshielded due to the inductive effect of the electronegative nitrogen atom[3]. The methyl substituent at C3' further influences the local environment.

Reference Compound 2: 2-Methylpyridine (α-Picoline)

2-Methylpyridine provides the spectral foundation for the pyridine portion of our target molecule. The sp2 carbons of the aromatic ring are significantly deshielded and appear in the downfield region. The nitrogen atom strongly influences the electron distribution, causing the ortho (C2) and para (C4) carbons to be more deshielded than the meta (C3, C5) carbons[4][5][6]. Experimental data for 2-methylpyridine in CDCl3 shows signals at approximately 158.3 (C2), 149.0 (C6), 136.3 (C4), 123.3 (C5), 120.7 (C3), and 24.3 (CH3) ppm[7].

Predicted 13C NMR Chemical Shifts for 2-(Piperidin-3-ylmethyl)pyridine

By integrating the known effects of alkyl substitution on both piperidine and pyridine rings, we can generate a highly reliable set of predicted chemical shifts for the target molecule. The methylene bridge (-CH2-) acts as the linking group, and its own chemical shift is influenced by both the aliphatic and aromatic systems it connects.

The molecular structure with the standard numbering system is presented below.

Caption: Structure of 2-(Piperidin-3-ylmethyl)pyridine with carbon numbering.

The following table summarizes the predicted 13C NMR chemical shifts and the rationale for each assignment.

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
Pyridine C2160 - 163Quaternary carbon attached to nitrogen and the alkyl substituent; expected to be the most deshielded pyridine carbon.
Pyridine C6148 - 150α-carbon to nitrogen, significantly deshielded.
Pyridine C4135 - 137γ-carbon to nitrogen, deshielded relative to C3 and C5.
Pyridine C3120 - 122β-carbon, less affected by the nitrogen's deshielding effect.
Pyridine C5122 - 124β-carbon, similar to C3 but slightly deshielded by the substituent at C2.
Methylene (α)39 - 42sp3 carbon attached to an aromatic ring (benzylic-like) and an aliphatic carbon, moderately deshielded[2].
Piperidine C2'54 - 57Deshielded by adjacent nitrogen; influenced by the substituent at C3'.
Piperidine C6'46 - 49Deshielded by adjacent nitrogen.
Piperidine C3'36 - 39Methine carbon bearing the substituent, deshielded compared to a standard piperidine C3.
Piperidine C5'25 - 28
Piperidine C4'23 - 26

PART 3: Self-Validating Experimental Protocol

To obtain verifiable and high-quality 13C NMR data, a rigorous experimental protocol is essential. The following workflow is designed to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 25-50 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chloroform-d is often preferred for its volatility and well-characterized solvent peak (δ ≈ 77.16 ppm).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz for 1H) to ensure good signal dispersion and sensitivity.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • 13C NMR Data Acquisition:

    • Select a standard proton-decoupled 13C pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., -10 to 220 ppm).

    • Use a 30° pulse angle to balance signal intensity and relaxation time.

    • Set a relaxation delay (d1) of 2.0 seconds. This is a good compromise for qualitative spectra.

    • Acquire a sufficient number of scans (e.g., 1024-4096) to achieve a high signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing & Analysis:

    • Apply an exponential multiplication window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the CDCl3 solvent peak to 77.16 ppm.

    • Peak pick and list the chemical shifts for all observed signals.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing a Weigh & Dissolve Sample b Filter into NMR Tube a->b c Lock & Shim Spectrometer b->c d Acquire 13C Data (zgpg30) c->d e Fourier Transform & Phasing d->e f Calibrate & Peak Pick e->f g Assigned Chemical Shifts f->g Final Spectrum

Caption: Recommended workflow for acquiring a 13C NMR spectrum.

PART 4: Conclusion and Authoritative Grounding

The structural complexity of 2-(Piperidin-3-ylmethyl)pyridine necessitates a careful and systematic approach to its 13C NMR spectral assignment. By leveraging data from simpler, analogous structures and applying fundamental principles of NMR spectroscopy, we have established a robust set of predicted chemical shifts. This guide provides not only the expected spectral data but also the causal reasoning behind it and a field-proven protocol for its experimental verification. This analytical framework is crucial for scientists in drug discovery and development who rely on precise and accurate structural data to advance their research.

References

  • Concepts in Magnetic Resonance Part A. (2013). Quantitative Prediction of 13C NMR Chemical Shifts of a Number of Organic Compounds in Chloroform Solution. Ovid.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]

  • PubChem. 2-Methylpyridine. National Center for Biotechnology Information.[Link]

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information.[Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Gable, K.[Link]

Sources

Comparative

HPLC Method Development Guide: 2-(Piperidin-3-ylmethyl)pyridine Purity

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists Executive Summary 2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3) presents a classic chromatographic challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Audience: Analytical Chemists, Process Development Scientists

Executive Summary

2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3) presents a classic chromatographic challenge: it contains two nitrogen centers with vastly different basicities. The pyridine nitrogen is aromatic (pKa ~5.2), while the piperidine nitrogen is a secondary aliphatic amine (pKa ~11.0).

In standard Reversed-Phase (RP) HPLC, the protonated piperidine moiety interacts aggressively with residual silanols on the silica surface, leading to the "Shark Fin" peak shape—severe tailing that masks impurities and ruins integration accuracy.

This guide objectively compares three distinct method development strategies to solve this problem, moving from traditional failures to modern best practices.

StrategyColumn ChemistryMobile Phase ModifierVerdict
Method A Traditional C18Formic Acid (Low pH)Not Recommended (Severe Tailing)
Method B C18Ion-Pairing Reagent (IPR)Legacy Solution (Good shape, MS incompatible)
Method C Charged Surface Hybrid (CSH) Ammonium Formate (Low pH)Recommended (Superior shape, MS compatible)

The Physicochemical Challenge

To develop a robust method, one must understand the interaction mechanism.

  • The Analyte: At pH 3.0 (standard HPLC conditions), the piperidine ring is fully protonated (

    
    ).
    
  • The Stationary Phase: Standard silica-based C18 columns have residual silanol groups (

    
    ). Above pH 3, these deprotonate to 
    
    
    
    .
  • The Failure Mode: The cationic piperidine binds to the anionic silanol via ion-exchange. This is a slow kinetic process compared to hydrophobic partitioning, resulting in peak tailing.

Diagram 1: The Silanol Interaction Mechanism

SilanolInteraction cluster_0 Standard C18 Interaction cluster_1 CSH Technology Solution Silica Silica Surface (Si-O-) Analyte Analyte (Piperidine NH2+) Silica->Analyte Ionic Attraction Tailing Peak Tailing (Slow Kinetics) Analyte->Tailing Result CSH_Surface CSH Surface (Positively Charged) Analyte_2 Analyte (Piperidine NH2+) CSH_Surface->Analyte_2 Electrostatic Repulsion Peak Sharp Peak (Hydrophobic Only) Analyte_2->Peak Result

Caption: Comparison of ionic drag on standard silica vs. repulsion on Charged Surface Hybrid (CSH) stationary phases.

Comparative Method Analysis

Method A: The "Default" Approach (Baseline)
  • Column: Standard Endcapped C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation:

    • The pyridine nitrogen is protonated but delocalized. The piperidine is a localized positive charge.

    • Despite "endcapping," small basic molecules penetrate the C18 brush and hit the silica.

    • Result: USP Tailing Factor (

      
      ) often exceeds 2.0. Integration of impurities <0.1% is impossible due to the main peak's tail.
      
Method B: Ion-Pairing Chromatography (The Legacy Fix)
  • Concept: Add a long-chain acid (e.g., Hexanesulfonic Acid) to the mobile phase. The sulfonate anion pairs with the piperidine cation, forming a neutral, hydrophobic complex.

  • Protocol:

    • Buffer: 10 mM Sodium Hexanesulfonate, pH 2.5 (Phosphate buffer).

    • Modifier: Methanol (Better solubility for ion pairs than ACN).

  • Pros: Excellent peak symmetry (

    
    ).
    
  • Cons:

    • Incompatible with LC-MS (Non-volatile salts suppress ionization).

    • Hysteresis: The column is permanently altered; equilibration takes hours.

    • Gradient Drift: Baseline drifts significantly during gradients.

Method C: Charged Surface Hybrid (The Modern Standard)
  • Concept: Use a stationary phase where the silica surface is chemically modified to carry a permanent low-level positive charge (e.g., Waters XSelect CSH or similar).

  • Mechanism: The positive surface charge repels the protonated piperidine, preventing it from interacting with residual silanols.

  • Protocol:

    • Column: CSH C18, 2.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (native pH).

    • Mobile Phase B: Acetonitrile.[1]

  • Pros:

    • Sharp peaks (

      
      ) without ion-pairing reagents.
      
    • Fully LC-MS compatible.

    • Rapid equilibration.

Experimental Protocols

Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 2-(Piperidin-3-ylmethyl)pyridine in 10 mL of 50:50 Water:Methanol.

  • System Suitability Solution: Spike Stock Solution with 1.0% of 2-(Piperidin-2-ylmethyl)pyridine (Positional Isomer Impurity).

Recommended Workflow (Method C - CSH C18)

Instrument: UHPLC or HPLC with DAD/MS. Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent positively charged surface phase).

Gradient Table:

Time (min) % Mobile Phase A (10mM NH4COOH) % Mobile Phase B (ACN) Flow (mL/min)
0.0 95 5 0.6
1.0 95 5 0.6
8.0 60 40 0.6
10.0 10 90 0.6

| 12.0 | 95 | 5 | 0.6 |

Detection: UV at 260 nm (Pyridine absorption max).

Performance Data Comparison

The following data simulates a comparative study of the three methods using the System Suitability Solution.

ParameterMethod A (Std C18)Method B (Ion Pair)Method C (CSH C18)Acceptance Criteria
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.2 (Pass) NMT 1.5
Resolution (

)
1.2 (Merged)3.53.2 NMT 2.0
Theoretical Plates (

)
4,50012,00011,500 > 5,000
MS Compatibility YesNo Yes Required
Equilibration Time 10 min60 min5 min N/A

Critical Insight: While Method B provides slightly higher resolution, the inability to use Mass Spectrometry makes it obsolete for modern impurity profiling where peak identification is required. Method C offers the best balance of shape, speed, and detector compatibility.

Decision Tree for Method Optimization

Use this workflow to finalize the method based on your specific impurity profile.

Diagram 2: Optimization Logic

Optimization Start Start Method Development Analyte: Basic Amine (pKa ~11) Check_MS Is MS Detection Required? Start->Check_MS No Consider Ion-Pairing (Hexanesulfonate pH 2.5) Check_MS->No No (UV Only) Yes Yes Check_MS->Yes Yes CSH_Path Select Charged Surface Hybrid (CSH C18) Column Yes->CSH_Path Run_Gradient Check Resolution of Positional Isomers (2- vs 3-) CSH_Path->Run_Gradient Run Generic Gradient (pH 3.8 Formate) Good Validate Method Run_Gradient->Good Rs > 2.0 Bad Switch to High pH (pH 10, Ammonium Bicarb) *Requires Hybrid Silica* Run_Gradient->Bad Rs < 1.5

Caption: Decision logic prioritizing MS compatibility and isomer resolution.

References

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Waters.com. Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1217(25), 4094-4100. Link

  • Agilent Technologies. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Agilent.com. Link

  • Sielc Technologies. (2024). Separation of Pyridine Derivatives on Mixed-Mode Columns. Sielc.com. Link

  • PubChem. (2024). 2-(Piperidin-3-ylmethyl)pyridine Compound Summary. National Library of Medicine. Link

Sources

Validation

Mass spectrometry fragmentation patterns of 2-(Piperidin-3-ylmethyl)pyridine

This guide details the mass spectrometry fragmentation patterns of 2-(Piperidin-3-ylmethyl)pyridine , focusing on its differentiation from structural isomers (specifically the 2- and 4-substituted analogs) which are comm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 2-(Piperidin-3-ylmethyl)pyridine , focusing on its differentiation from structural isomers (specifically the 2- and 4-substituted analogs) which are common impurities in synthesis.

Executive Summary

2-(Piperidin-3-ylmethyl)pyridine (MW 176.26 Da) presents a distinct fragmentation challenge due to the meta-relationship (3-position) between the piperidine nitrogen and the methylene-pyridine side chain. Unlike its 2-substituted isomer—which undergoes rapid


-cleavage to eject the side chain—the 3-isomer retains the side chain during primary ring opening. This guide provides the mechanistic basis for distinguishing these regioisomers, a critical quality control step in the synthesis of anti-arrhythmic precursors and nicotinic ligands.
Experimental Configuration

To replicate the fragmentation patterns described, ensure your MS system is configured within these standard parameters. These conditions favor the formation of diagnostic ions used in the comparative analysis.[1]

ParameterSpecificationRationale
Ionization Source Electron Ionization (EI)Hard ionization (70 eV) is required to induce the specific ring-opening fragmentation necessary for isomer differentiation. ESI (soft ionization) will predominantly show ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.[2][3]
Energy 70 eVStandardizes fragmentation for library comparison.
Source Temp 230 °CPrevents thermal degradation while ensuring efficient ionization of the piperidine ring.
Inlet Mode Split/SplitlessSplitless recommended for trace impurity analysis; Split (1:50) for bulk purity confirmation.
Column 5% Phenyl-methylpolysiloxaneNon-polar stationary phases (e.g., HP-5ms, DB-5) prevent peak tailing common with basic amine analytes.
Fragmentation Mechanism & Analysis
The Core Distinction:

-Cleavage Geometry

The primary differentiator between piperidine isomers is the


-cleavage rule . Ionization typically occurs at the piperidine nitrogen (lowest ionization potential).
  • 2-Isomer: The bond connecting the side chain is adjacent (

    
    ) to the nitrogen. Cleavage of this bond is energetically favorable, ejecting the side chain and leaving a stable iminium ion (m/z 84).
    
  • 3-Isomer (Target): The side chain is at the

    
    -position relative to the C-C bonds breaking during 
    
    
    
    -cleavage. The primary
    
    
    -cleavage event opens the ring rather than ejecting the substituent.
Diagnostic Fragmentation Pathways
  • Molecular Ion (

    
    , m/z 176): 
    
    • Observation: The 3-isomer exhibits a pronounced molecular ion compared to the 2-isomer.[4]

    • Mechanism: Because

      
      -cleavage does not immediately eject a large neutral fragment, the radical cation survives longer, or undergoes ring opening to an isomeric distonic ion of the same mass.
      
  • The Picolyl Cation (m/z 92/93):

    • Observation: A dominant peak at m/z 93 (Pyridine-CH

      
      ).
      
    • Mechanism: "Benzylic-type" cleavage at the methylene bridge. This competes with ring fragmentation. In the 3-isomer, this is often the Base Peak (100% relative abundance) because the competing loss of the piperidine ring is more favorable than the internal ring fragmentation.

  • Ring Opening Fragments (m/z 147, 120):

    • Observation: Peaks corresponding to

      
       or similar alkyl losses.
      
    • Mechanism: Following ring opening, the linear amine chain undergoes secondary fragmentation, losing terminal ethyl or propyl groups while retaining the pyridine side chain.

Comparative Analysis: 3-Isomer vs. Alternatives

This table contrasts the target compound with its most likely synthetic impurity, the 2-isomer (often a Flecainide intermediate precursor).

Feature2-(Piperidin-3-ylmethyl)pyridine (Target)2-(Piperidin-2-ylmethyl)pyridine (Alternative)differentiation Logic
Base Peak m/z 93 (Picolyl cation) or m/z 176 m/z 84 (Piperidinyl iminium)The 2-isomer ejects the side chain immediately via

-cleavage. The 3-isomer cannot.
Molecular Ion (m/z 176) Distinct / Medium Intensity (15-40%)Weak / Absent (<5%)Rapid fragmentation of the 2-isomer depletes the molecular ion.
m/z 84 Abundance Low to Moderate (<30%)Dominant (100%) Diagnostic marker: If m/z 84 is the base peak, you likely have the 2-isomer.
Mechanism Ring Opening & Benzylic CleavageDirect Side-Chain LossStructural geometry dictates bond lability.
Visualizing the Mechanism

The following diagram illustrates the divergent pathways that allow for mass spectral differentiation.

FragmentationPathways cluster_2iso 2-Isomer Pathway (Alternative) cluster_3iso 3-Isomer Pathway (Target) M_Ion Molecular Ion (M+) m/z 176 Alpha_2 Direct α-Cleavage (Loss of Side Chain) M_Ion->Alpha_2 If 2-Substituted Alpha_3 α-Cleavage (Ring Opening) M_Ion->Alpha_3 If 3-Substituted Benzylic Benzylic Cleavage (C-C Bond Break) M_Ion->Benzylic Competitive Frag_84 Base Peak: m/z 84 (Piperidinyl Iminium) Alpha_2->Frag_84 - Pyridyl-CH2• Frag_Ring Ring Fragments (m/z 120, 147) Alpha_3->Frag_Ring Rearrangement Frag_93 Base Peak: m/z 93 (Picolyl Cation) Benzylic->Frag_93 - Piperidinyl•

Caption: Divergent fragmentation pathways. The 2-isomer (red) favors direct side-chain loss (m/z 84), while the 3-isomer (green) favors benzylic cleavage (m/z 93) or ring opening.

Protocol for Isomer Verification

To confirm the identity of a synthesized batch:

  • Acquire Spectrum: Run the sample using the EI parameters defined in Section 1.

  • Calculate Ratio: Determine the abundance ratio of

    
    .
    
  • Evaluate:

    • If R > 5.0: The sample is predominantly the 2-isomer .

    • If R < 1.0: The sample is predominantly the 3-isomer .

  • Check Molecular Ion: Verify the presence of m/z 176. A distinct M+ peak supports the 3-isomer assignment.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyridine (EI). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Amines and Heterocycles. Retrieved from [Link]

Sources

Comparative

The Structural Basis for the IR Spectrum of 2-(Piperidin-3-ylmethyl)pyridine

An In-Depth Guide to the Infrared Spectroscopy of 2-(Piperidin-3-ylmethyl)pyridine: A Comparative Analysis Executive Summary: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-(Piperidin-3-ylmethyl)pyridine: A Comparative Analysis

Executive Summary: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(Piperidin-3-ylmethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework for understanding the molecule's spectral features. By dissecting the molecule into its constituent functional groups—the piperidine ring, the pyridine ring, and the methylene bridge—we predict and explain its characteristic absorption bands. This guide contrasts the target molecule's spectrum with those of simpler analogues to provide a robust method for structural verification. Detailed experimental protocols, data interpretation workflows, and supporting data are included to ensure scientific integrity and practical applicability.

The infrared spectrum of 2-(Piperidin-3-ylmethyl)pyridine is a composite of the vibrational modes of its three primary structural components: the saturated piperidine ring, the aromatic pyridine ring, and the linking methylene (-CH2-) group. Understanding the characteristic absorptions of each part is fundamental to interpreting the full spectrum of the complex molecule.

  • Piperidine Moiety: A saturated heterocyclic amine, this ring contributes characteristic N-H and aliphatic C-H stretching and bending vibrations. The N-H stretching frequency is sensitive to hydrogen bonding.[1]

  • Pyridine Moiety: This aromatic heterocycle is defined by its C-H stretching above 3000 cm⁻¹ and a series of characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.[2][3]

  • Methylene Bridge: This flexible linker primarily contributes to the aliphatic C-H stretching and bending regions of the spectrum.

The final spectrum is not merely a simple overlay of piperidine and pyridine; interactions between the moieties and the loss of symmetry influence the precise position and intensity of the absorption bands.

Comparative Spectral Analysis: Isolating Key Vibrational Modes

To confidently identify 2-(Piperidin-3-ylmethyl)pyridine, its spectrum should be compared against its foundational components. This approach allows for the unambiguous assignment of key functional groups.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This region is among the most diagnostic for the molecule.

  • N-H Stretch (Piperidine): A single, medium-to-broad absorption is expected in the range of 3350-3250 cm⁻¹ , characteristic of a secondary amine.[1] Its broadness is typically due to intermolecular hydrogen bonding. In dilute, non-polar solvents, this peak would appear sharper and at a slightly higher wavenumber.

  • Aromatic C-H Stretch (Pyridine): Weak to medium sharp peaks are anticipated above 3000 cm⁻¹ , typically between 3100-3000 cm⁻¹ .[2][3] The presence of absorption in this specific window is a strong indicator of the aromatic pyridine ring.

  • Aliphatic C-H Stretch (Piperidine and Methylene Bridge): Multiple strong, sharp peaks are expected below 3000 cm⁻¹ , generally in the 2960-2840 cm⁻¹ range.[4] These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the numerous -CH2- groups of the piperidine ring and the methylene linker.

The Double Bond and Aromatic Region (1650 - 1400 cm⁻¹)

This region serves as a fingerprint for the pyridine ring.

  • C=C and C=N Ring Stretching (Pyridine): The pyridine ring gives rise to a series of characteristic, sharp to medium absorptions. Key peaks are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[3][5] Substituted pyridines often show a pattern of four strong bands in this region.[6] For instance, typical values for pyridine itself include absorptions near 1578 cm⁻¹ (C=C) and 1639 cm⁻¹ (C=N).[2]

  • Aliphatic C-H Bending (Piperidine and Methylene): The scissoring (bending) vibration of the -CH2- groups appears in this region, typically around 1470-1440 cm⁻¹ .[4] This peak is often of medium intensity and can sometimes overlap with the lower frequency pyridine ring absorptions.

The Fingerprint Region (< 1400 cm⁻¹)

While complex, this region contains valuable structural information.

  • C-N Stretching: Aliphatic C-N stretching vibrations for the piperidine ring are expected between 1250-1020 cm⁻¹ .[7] Aromatic C-N stretching from the pyridine ring can be found in the 1342-1266 cm⁻¹ range.[8] These bands are often mixed with other vibrations and can be difficult to assign definitively without comparative analysis.

  • C-H Out-of-Plane (oop) Bending: The substitution pattern on the pyridine ring gives rise to characteristic C-H "oop" bands, typically between 900-675 cm⁻¹ .[3][9] For a 2-substituted pyridine, a strong band is often observed in the 780-740 cm⁻¹ range.

Summary Table of Characteristic Peaks
Wavenumber (cm⁻¹)Vibrational ModeStructural OriginExpected IntensityNotes
~3300N-H StretchPiperidineMedium, BroadPosition and shape are sensitive to H-bonding.[1]
3100 - 3000Aromatic C-H StretchPyridineWeak to MediumDiagnostic for the presence of the aromatic ring.[3]
2960 - 2840Aliphatic C-H StretchPiperidine, -CH₂-StrongMultiple sharp peaks from asymmetric/symmetric modes.
~1600C=C / C=N StretchPyridineMedium to StrongPart of the characteristic aromatic ring vibrations.[3]
~1580C=C / C=N StretchPyridineMedium to StrongPart of the characteristic aromatic ring vibrations.[2][3]
~1480C=C / C=N StretchPyridineMediumPart of the characteristic aromatic ring vibrations.[6]
~1440C-H Bending (Scissoring)Piperidine, -CH₂-MediumOverlaps with lower frequency pyridine bands.
1340 - 1260Aromatic C-N StretchPyridineMediumOften coupled with other modes.[8]
1250 - 1020Aliphatic C-N StretchPiperidineMediumCan be difficult to assign in a complex molecule.[7]
900 - 675Aromatic C-H oop BendPyridineStrongPosition is characteristic of substitution pattern.[3]

Experimental Protocol for FTIR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is preferred for its minimal sample preparation and ease of use.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate. Collect a background spectrum. This is a critical step to subtract the absorbance of the atmosphere and the crystal itself.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-(Piperidin-3-ylmethyl)pyridine sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and wipe.

experimental_workflow Diagram 1: ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start clean_crystal Clean ATR Crystal (e.g., Isopropanol) start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) apply_pressure->collect_sample process_spectrum Generate Absorbance/ Transmittance Spectrum collect_sample->process_spectrum clean_up Clean Crystal and Workspace process_spectrum->clean_up end End clean_up->end

Caption: Diagram 1: A step-by-step workflow for acquiring an FTIR spectrum using the ATR technique.

A Logic-Based Workflow for Spectral Interpretation

Interpreting a spectrum requires a systematic approach. The following workflow ensures all key features are considered for a positive identification.

interpretation_workflow Diagram 2: Spectral Interpretation Logic start Start with Unknown Spectrum q_ch_stretch Peaks > 3000 cm⁻¹ AND Peaks < 3000 cm⁻¹? start->q_ch_stretch q_nh_stretch Broad peak at ~3300 cm⁻¹? q_ch_stretch->q_nh_stretch Yes result_fail_ch FAIL: Lacks both aromatic and aliphatic C-H groups. q_ch_stretch->result_fail_ch No q_aromatic_ring Multiple sharp peaks in 1610-1430 cm⁻¹ region? q_nh_stretch->q_aromatic_ring Yes result_fail_nh FAIL: Lacks secondary amine (piperidine N-H). q_nh_stretch->result_fail_nh No q_aliphatic_bend Peak at ~1450 cm⁻¹? q_aromatic_ring->q_aliphatic_bend Yes result_fail_aromatic FAIL: Lacks aromatic (pyridine) ring. q_aromatic_ring->result_fail_aromatic No result_pass High Confidence Match for 2-(Piperidin-3-ylmethyl)pyridine q_aliphatic_bend->result_pass Yes

Caption: Diagram 2: A decision flowchart for the systematic identification of the target molecule from its IR spectrum.

This logical progression allows a scientist to confirm the presence of each key functional group in a stepwise manner, leading to a high-confidence identification. The initial check for both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches is the most crucial first step. Subsequent checks for the secondary amine N-H and the characteristic pyridine ring vibrations provide further confirmation.

Conclusion

The IR spectrum of 2-(Piperidin-3-ylmethyl)pyridine is rich with information that allows for its unambiguous identification. The key diagnostic features are the simultaneous presence of: 1) a secondary amine N-H stretch (~3300 cm⁻¹), 2) aromatic C-H stretches (>3000 cm⁻¹), 3) strong aliphatic C-H stretches (<3000 cm⁻¹), and 4) a series of sharp C=C and C=N ring vibrations between 1610 and 1430 cm⁻¹. By employing a comparative methodology and a systematic interpretation workflow, researchers can confidently use FTIR spectroscopy as a rapid and reliable tool for the structural verification of this and similar molecules.

References

  • Hoshina, K., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Phys. Chem. Chem. Phys., 22(37), 21520-21534. Available at: [Link]

  • Unpublished. (n.d.). The features of IR spectrum.
  • Mahrath, A. J. (2014). What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Available at: [Link]

  • Various Authors. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? ResearchGate. Available at: [Link]

  • Scott, D. W., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Available at: [Link]

  • Various Authors. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Isaq, M., et al. (n.d.). Laser Raman and Infrared Spectra of 3-Cyanopyridine. Asian Journal of Chemistry. Available at: [Link]

  • Balachandran, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of 4-(2, 6-dichlorobenzyloxy) benzaldehyde. Elixir Vib. Spec., 48, 9663-9668. Available at: [Link]

  • Shkir, M., et al. (2024). Synthesising a novel derivatives of piperine from black pepper (Piper nigrum L.). ResearchGate. Available at: [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. Available at: [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Badilescu, S., & Badilescu, I. I. (n.d.). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. Available at: [Link]

  • Krueger, P. J., & Jan, J. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry, 48(20), 3236-3248. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Arshad, N., et al. (2021). A & B. Comparative FT-IR-spectra of compound 2 and 3 with parent... ResearchGate. Available at: [Link]

  • Millersville University. (n.d.). IR Chart. Available at: [Link]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PubChem. Available at: [Link]

  • Bain, N. H. A. S., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry, 25(1). Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 2-(Piperidin-3-ylmethyl)pyridine vs. 2-(Piperidin-4-ylmethyl)pyridine

[1] Executive Summary This guide provides a technical comparison between 2-(Piperidin-3-ylmethyl)pyridine (3-isomer) and 2-(Piperidin-4-ylmethyl)pyridine (4-isomer) .[1] While chemically similar, these two scaffolds exhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 2-(Piperidin-3-ylmethyl)pyridine (3-isomer) and 2-(Piperidin-4-ylmethyl)pyridine (4-isomer) .[1] While chemically similar, these two scaffolds exhibit distinct reactivity profiles governed by stereochemical complexity and steric accessibility .[1]

  • The 4-isomer acts as a robust, achiral, distal-linker scaffold with high nucleophilic efficiency.[1]

  • The 3-isomer introduces a chiral center and increased steric congestion near the nitrogen, offering greater selectivity potential but requiring rigorous enantiomeric control.[1]

Structural & Stereochemical Analysis[1][2]

The fundamental differentiator between these isomers is not merely positional but topological.[1]

Chirality and Symmetry
  • 2-(Piperidin-4-ylmethyl)pyridine: Achiral .[1] The molecule possesses a plane of symmetry passing through the nitrogen and the C4 carbon. This simplifies synthesis and analysis, as no chiral resolution is required.[1]

  • 2-(Piperidin-3-ylmethyl)pyridine: Chiral .[1] The C3 substitution breaks the ring symmetry, creating a stereocenter.[1] Commercial supplies are often racemic (

    
    ), necessitating chiral HPLC or enantioselective synthesis for clinical candidates.[1]
    
Conformational Dynamics

Both isomers adopt a chair conformation.[1] The bulky pyridylmethyl group (


) prefers the equatorial  position to minimize 1,3-diaxial strain.[1]
  • 4-Isomer: The substituent is distal to the nitrogen.[1] The "bite angle" for bidentate coordination (if used as a ligand) is fixed.[1]

  • 3-Isomer: The substituent is proximal to the nitrogen.[1][2] This proximity creates a "gauche" interaction between the N-lone pair and the C3-substituent, subtly influencing the basicity and nucleophilicity of the amine.

G cluster_0 Steric & Chiral Topology cluster_1 Reactivity Consequence Iso3 3-Isomer (Chiral Center @ C3) Steric3 High Steric Shielding (Proximal to NH) Iso3->Steric3 1,3-Interaction Iso4 4-Isomer (Achiral / Symmetric) Steric4 Low Steric Shielding (Distal to NH) Iso4->Steric4 Remote Substitution React3 Slower N-Alkylation Potential Rotamers Steric3->React3 React4 Rapid N-Alkylation Clean Kinetics Steric4->React4

Figure 1: Causal flow from structural topology to reactivity consequences.[1] The 3-isomer's proximity to the reaction center (NH) imposes steric penalties.

Reactivity Profile: Nucleophilicity & Basicity[1]

The secondary amine (


) is the primary handle for functionalization.[1] Its reactivity is governed by the inductive effect of the pyridine ring and the steric environment of the piperidine.
Comparative Data Table
Feature2-(Piperidin-3-ylmethyl)pyridine2-(Piperidin-4-ylmethyl)pyridine
Steric Environment Congested: C3-substituent shields the N-lone pair.[1]Open: C4-substituent is remote.
N-Alkylation Rate (

)
Slower: ~0.6x relative to piperidine (est).[1]Fast: ~0.95x relative to piperidine (est).[1]
Basicity (pKa) Lower (~10.8): Inductive withdrawal from closer pyridine.Higher (~11.1): Inductive effect dissipates over distance.[1]
Chiral Complexity High: Requires enantiomeric separation.[1]None: Achiral.
Solubility (LogP) Similar, but 3-isomer salts may be more hygroscopic due to asymmetry.[1]Standard lipophilicity profile.[1]
N-Functionalization (Amide Coupling / Alkylation)
  • 4-Isomer: Reacts rapidly with acyl chlorides or alkyl halides.[1] The reaction kinetics follow standard second-order principles with minimal side reactions.[1]

  • 3-Isomer: The C3-substituent imposes steric hindrance.[1]

    • Observation: In

      
       reactions with bulky electrophiles, the 3-isomer may require elevated temperatures or stronger bases (e.g., 
      
      
      
      vs
      
      
      ).[1]
    • Risk:[1][3] Incomplete conversion is more common if the electrophile is also hindered.[1]

Experimental Protocols

Protocol: Competitive N-Alkylation (Self-Validating)

This protocol allows you to empirically determine the reactivity difference in your specific solvent system.[1]

Objective: Compare relative reaction rates with Benzyl Bromide.

Reagents:

  • Substrate A: 2-(Piperidin-3-ylmethyl)pyridine (1.0 eq)[1]

  • Substrate B: 2-(Piperidin-4-ylmethyl)pyridine (1.0 eq)[1][3]

  • Electrophile: Benzyl Bromide (0.5 eq - Limiting Reagent)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of each isomer in 10 mL MeCN.

  • Base Addition: Add 2.0 mmol granular

    
    . Stir at 25°C for 10 min.
    
  • Initiation: Add 0.5 mmol Benzyl Bromide (limiting reagent ensures competition).

  • Monitoring (Self-Validation):

    • Take aliquots at T=15 min and T=60 min.

    • Analyze via LC-MS or GC-FID.[1]

  • Analysis: Calculate the ratio of Product A (3-benzyl) vs Product B (4-benzyl).

    • Expectation: Ratio B:A will be > 1.5:1, confirming the superior nucleophilicity of the 4-isomer.[1]

Differentiation via NMR

When identifying these isomers in a mixture, use the following diagnostic signals (


, 400 MHz):
  • 2-(Piperidin-4-ylmethyl)pyridine:

    • Symmetry results in simplified signals.[1]

    • C4-H: Appears as a distinct multiplet/septet around

      
       1.5-1.7 ppm.[1]
      
    • C2/C6-H: Equivalent chemical shifts (unless chiral environment is introduced).[1]

  • 2-(Piperidin-3-ylmethyl)pyridine:

    • Complex Multiplets: Lack of symmetry creates distinct signals for all ring protons.[1]

    • Diastereotopic Protons: The methylene bridge (

      
      -Py) protons appear as an AB system (doublet of doublets) due to the adjacent chiral center at C3. This is the definitive fingerprint. 
      

Medicinal Chemistry Decision Matrix

When selecting between these scaffolds for drug design, use the following logic flow.

DecisionTree Start Select Scaffold Q1 Is Chiral Selectivity Required? Start->Q1 Route3 Use 3-Isomer Q1->Route3 High Specificity Needed Route4 Use 4-Isomer Q1->Route4 Cost/Simplicity Priority BranchYes Yes (Target is Chiral) BranchNo No (Linker only) Action3 Protocol: Enantioselective Synthesis or Chiral SFC Separation Route3->Action3 Action4 Protocol: Standard Bulk Synthesis Route4->Action4

Figure 2: Strategic decision tree for scaffold selection in Lead Optimization.

"The Cost of Chirality"

Using the 3-isomer implies a commitment to stereochemical management.[1]

  • Synthesis: You must use asymmetric hydrogenation of the corresponding pyridine or resolve the racemic piperidine using chiral acids (e.g., Tartaric acid).

  • Regulatory: FDA/EMA guidelines require full characterization of both enantiomers if the drug is chiral.[1] The 4-isomer avoids this burden entirely.[1]

References

  • Conformational Analysis of Piperidines: Belostotskii, A. M., et al. "Conformational preferences for 3-piperideines."[1][4] Bulletin of the Academy of Sciences of the USSR, 1991.[4]

  • Pyridine-Piperidine Reduction Methods: BenchChem. "Conversion of pyridine ring to piperidine ring: Methodological & Application."

  • Piperidine Reactivity & pKa: "pK_a values of common substituted piperazines and piperidines." ResearchGate.[1]

  • Chirality in Drug Design: "Chirality in Organic Chemistry and Drug Development." LibreTexts.

  • LSD1 Inhibitor Scaffolds: "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1."[1][5] National Institutes of Health (PMC).[1]

Sources

Comparative

Bioactivity Comparison of Piperidine-Pyridine Isomers: A Structural &amp; Pharmacological Analysis

Executive Summary The piperidine-pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for agents ranging from nicotinic acetylcholine receptor (nAChR) agonists to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for agents ranging from nicotinic acetylcholine receptor (nAChR) agonists to kinase inhibitors and antihistamines. However, the bioactivity of this scaffold is strictly governed by regioisomerism .

This guide provides a technical comparison of piperidine-pyridine isomers, specifically analyzing how the connectivity between the saturated piperidine ring and the aromatic pyridine ring (2-, 3-, or 4-position) dictates physicochemical properties (pKa, LogP) and target engagement. We categorize these into two distinct classes:

  • Class A (C-C Linked): The Anabasine series (e.g., 3-(piperidin-2-yl)pyridine).[1][2]

  • Class B (N-C Linked): The N-Pyridyl series (e.g., 1-(pyridin-x-yl)piperidine).

Our analysis reveals that while Class A isomers are predominantly driven by steric fit into receptor pockets (nAChR), Class B isomers are defined by electronic modulation, where the attachment point acts as a "molecular switch" for basicity and membrane permeability.

Structural Landscape & Classification

To objectively compare performance, we must first define the structural connectivity. The biological impact of moving the piperidine ring around the pyridine core is not merely steric; it fundamentally alters the electronic landscape of the molecule.

Class A: C-C Linked Isomers (The Alkaloid Series)

These compounds feature a carbon-carbon bond connecting the rings. They are naturally occurring alkaloids and potent neurotoxins.

  • Prototype: Anabasine

  • Connectivity: Pyridine C3 linked to Piperidine C2.[2]

  • Key Feature: Both nitrogen atoms remain basic, though the pyridine nitrogen is weakly basic (

    
    ) compared to the piperidine nitrogen (
    
    
    
    ).
Class B: N-C Linked Isomers (The Synthetic Series)

These are formed by coupling the piperidine nitrogen directly to the pyridine ring.

  • Prototype: 1-(Pyridin-x-yl)piperidine

  • Connectivity: Piperidine N1 linked to Pyridine C2, C3, or C4.

  • Key Feature: The basicity of the piperidine nitrogen is drastically modulated by the pyridine ring's electron-withdrawing nature and resonance effects.

Pharmacological Comparison: Class A (Anabasine Series)

The primary bioactivity benchmark for Class A isomers is affinity and efficacy at Nicotinic Acetylcholine Receptors (nAChRs) .

Case Study: nAChR Agonism

The 3-pyridyl geometry (found in Nicotine and Anabasine) is critical for binding to the


 nAChR subtype. The distance between the cationic center (piperidine N) and the hydrogen bond acceptor (pyridine N) mimics the quaternary ammonium and ester oxygen of acetylcholine.
Comparative Potency Data

The following table summarizes the potency of Anabasine isomers and analogs at the


 receptor.
CompoundStructure

Efficacy (

)
Relative PotencyMechanism Note
(S)-Nicotine 3-(1-methylpyrrolidin-2-yl)pyridine100% (Ref)HighOptimal distance/sterics.
(R)-Anabasine 3-(piperidin-2-yl)pyridine~20-40%ModerateLower efficacy than nicotine; partial agonist.
(S)-Anabasine 3-(piperidin-2-yl)pyridine~20-40%ModerateStereochemistry affects binding pocket fit.
(R)-Isoanatabine Anabasine analog (w/ alkene)High Highest Rigidification improves entropy of binding.
2-Substituted Isomer 2-(piperidin-2-yl)pyridineNegligibleLowSteric clash; incorrect N-N distance.

Key Insight: The 3-position is obligate for nAChR activity. Moving the piperidine to the 2- or 4-position destroys the pharmacophore required for the "cation-pi" interaction and hydrogen bonding within the receptor active site.

Pharmacological Comparison: Class B (N-C Linked Series)

In synthetic medicinal chemistry, N-linked isomers are used to tune ADME properties (Absorption, Distribution, Metabolism, Excretion). The choice of isomer (2-, 3-, or 4-pyridyl) dramatically shifts the pKa of the piperidine nitrogen.

Mechanistic Analysis: The Electronic Switch
  • 2-Pyridyl & 4-Pyridyl Isomers: The lone pair on the piperidine nitrogen can delocalize into the electron-deficient pyridine ring (resonance). This forms a vinylogous amidine structure.

    • Result: The piperidine nitrogen becomes non-basic (planar,

      
      -like). The pyridine nitrogen becomes more electron-rich.
      
  • 3-Pyridyl Isomer: Resonance is not possible (meta-relationship). The piperidine lone pair remains localized.

    • Result: The piperidine nitrogen remains highly basic (

      
      , 
      
      
      
      ).
Comparative Physiochemical Properties (Predicted)
IsomerConnectivityPiperidine N HybridizationApprox.

(Piperidine N)
Lipophilicity (LogP)Primary Utility
N-(Pyridin-2-yl) OrthoPartial

(Resonance)
< 4.0 (Low)HighMembrane permeability, metabolic stability.
N-(Pyridin-3-yl) Meta

(No Resonance)
~ 8.5 (High)LowSolubility, cation-interaction targets (e.g., GPCRs).
N-(Pyridin-4-yl) ParaPartial

(Resonance)
< 4.0 (Low)HighRigid linkers, Sigma-1 receptor ligands.
Case Study: PCSK9 & Sigma-1 Inhibition
  • PCSK9 Inhibitors: Research indicates that N-(pyridin-2-yl) analogs often exhibit superior cell permeability (Caco-2) compared to 3-isomers. The reduced basicity prevents lysosomal trapping and improves passive diffusion.

  • Sigma-1 Antagonists: For these targets, a basic nitrogen is often required to form a salt bridge with an aspartate residue. Consequently, N-(pyridin-3-yl) or C-C linked piperidines (Class A) are often preferred to maintain high affinity (

    
     in nanomolar range).
    

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow for selecting a specific isomer based on the desired pharmacological outcome.

SAR_Logic Start Select Piperidine-Pyridine Scaffold LinkType Linkage Type? Start->LinkType CC_Link C-C Linked (Anabasine-like) LinkType->CC_Link NC_Link N-C Linked (N-Pyridyl) LinkType->NC_Link Target_nAChR Target: nAChR CC_Link->Target_nAChR Electronic Desired Electronic Profile? NC_Link->Electronic Pos_3 Must use 3-Isomer (Mimics Acetylcholine) Target_nAChR->Pos_3 Basic High Basicity Needed (Solubility / Salt Bridge) Electronic->Basic Neutral Neutral / Permeable (Metabolic Stability) Electronic->Neutral Pos_3_NC Select 3-Pyridyl (No Resonance) Basic->Pos_3_NC Pos_2_4_NC Select 2- or 4-Pyridyl (Amidine Resonance) Neutral->Pos_2_4_NC Result1 Good Solubility Poor Permeability Pos_3_NC->Result1 High pKa Result2 Good Permeability Resistant to Oxidation Pos_2_4_NC->Result2 Low pKa

Figure 1: Decision tree for selecting piperidine-pyridine regioisomers based on target requirements (nAChR binding vs. ADME optimization).

Experimental Protocols

To validate these differences, we provide a robust synthesis protocol for the 3-isomer (N-C linked) , which is synthetically more challenging than the 2- or 4-isomers due to the lack of activation for nucleophilic aromatic substitution (


).
Protocol: Buchwald-Hartwig Synthesis of N-(Pyridin-3-yl)piperidine

Note: The 3-position is unreactive to standard


. Palladium catalysis is required.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • 
     (1.5 mol%)[3]
    
  • Xantphos (3.0 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Toluene (Anhydrous)

Workflow:

  • Preparation: In a glovebox or under Argon, charge a Schlenk tube with 3-bromopyridine (1.0 mmol),

    
     (14 mg), Xantphos (26 mg), and 
    
    
    
    (135 mg).
  • Solvation: Add anhydrous Toluene (5 mL) and Piperidine (1.2 mmol).

  • Reaction: Seal and heat to 100°C for 12 hours. The solution should turn from dark purple to orange/brown.

  • Workup: Cool to RT, dilute with Ethyl Acetate, filter through a celite pad.

  • Purification: Flash chromatography (Hexanes:EtOAc). The 3-isomer will be more polar than the 2-isomer due to the exposed basic nitrogen.

Validation Check:

  • 1H NMR: Look for the diagnostic C2-proton of the pyridine ring. In the 3-substituted product, it appears as a singlet/doublet at ~8.3 ppm.

  • pKa Test: Titrate the product. It should protonate around pH 8-9. If it protonates < pH 5, you may have synthesized the wrong isomer or an impurity.

Workflow Visualization

Synthesis_Workflow Step1 Reactants: 3-Bromopyridine + Piperidine Step2 Catalyst System: Pd2(dba)3 / Xantphos / NaOtBu Step1->Step2 Step3 Reaction: Toluene, 100°C, 12h Step2->Step3 Step4 Workup: Filter Celite -> Extract EtOAc Step3->Step4 Step5 Purification: Flash Column (Hex:EtOAc) Step4->Step5 Check QC Check: 1H NMR (C2-H shift) pKa Titration Step5->Check

Figure 2: Optimized Buchwald-Hartwig amination workflow for accessing the electronically distinct 3-pyridyl isomer.

References

  • Xing, H., et al. (2020). "A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine." Marine Drugs.

  • BenchChem Technical Support. "The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies." BenchChem Application Notes.

  • Londregan, A. T., et al. (2018). "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[4] Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "Anabasine (CID 2181)."[2] National Center for Biotechnology Information.

  • Caddick, S., et al. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol." Royal Society of Chemistry.

Sources

Validation

The Definitive Guide to Reference Standards for 2-(Piperidin-3-ylmethyl)pyridine

Topic: Reference Standards for 2-(Piperidin-3-ylmethyl)pyridine Analysis Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Executive Summary: The Hidden Risks...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-(Piperidin-3-ylmethyl)pyridine Analysis Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary: The Hidden Risks in "Building Block" Analysis

In modern drug discovery, 2-(Piperidin-3-ylmethyl)pyridine (CAS: 1263286-40-3) serves as a critical scaffold—a "privileged structure" linking the metabolic stability of pyridine with the solubility and vector-targeting properties of piperidine. It is frequently employed as a Key Starting Material (KSM) for kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors).

However, a critical gap exists in the supply chain: this molecule is non-compendial. Unlike acetaminophen or ibuprofen, there is no USP or EP monograph. Researchers often rely on "Reagent Grade" certificates of analysis (CoA) which report purity by "HPLC Area %."

The Thesis of This Guide: Relying on HPLC Area% for this specific analyte is a scientific trap. Due to the non-UV-active nature of the piperidine ring and the extreme hygroscopicity of the free base, "98% purity" by HPLC often translates to <90% actual mass potency. This guide objectively compares reference standard grades and provides a self-validating protocol to establish true potency.

Comparative Analysis: The Hierarchy of Standards

When sourcing a reference standard for quantitative analysis (assay or impurity tracking), you generally face three tiers of quality. Below is a direct comparison of their suitability for 2-(Piperidin-3-ylmethyl)pyridine.

Table 1: Comparative Performance of Reference Standard Grades
FeatureTier 1: Primary Reference Standard Tier 2: Certified Reference Material (CRM) Tier 3: Reagent/Synthesis Grade
Primary Use Release testing of GMP intermediates; establishing Secondary Standards.Routine QC; Calibration curves.Early-stage synthesis; qualitative ID.
Potency Assignment qNMR (Quantitative NMR) + Mass Balance (TGA/KF/ROI).Mass Balance or comparative assay against Primary.HPLC Area % (Warning: Misleading).
Traceability SI Units (via NIST/BIPM traceable internal standard).ISO 17034 Accredited.Vendor's internal batch record.
Salt Stoichiometry Explicitly determined (e.g., 2.05 HCl).Defined (e.g., Dihydrochloride).Often ambiguous (Free base vs. salt mix).
Hygroscopicity Handling Packaged under Argon; Water content measured at filling.Desiccant packed.Bulk bottle (absorbs water immediately).
Risk Profile Low: <0.5% uncertainty.[1]Medium: 1-2% uncertainty.High: 5-15% assay bias possible.
The "Area %" Trap: Experimental Evidence

In an internal comparison (simulated data based on structural properties), a sample of 2-(Piperidin-3-ylmethyl)pyridine Free Base was analyzed:

  • Vendor CoA (HPLC UV @ 254 nm): 98.5% Purity.

  • Actual Composition (qNMR):

    • Active Moiety: 89.2%

    • Water (Hygroscopic): 6.5%

    • Residual Solvent (Piperidine/Toluene): 2.8% (NMR silent in UV)

    • Inorganic Salts: 1.5%

  • Consequence: Using the Reagent Grade standard without correction results in a 9.3% overestimation of yield or potency in your reaction.

Critical Analytical Attributes (CAAs)

To establish a valid standard, you must control three specific chemical behaviors of this molecule.

A. The Basicity & Ionization Challenge

This molecule contains two nitrogen atoms with distinct pKa values:

  • Pyridine Nitrogen: pKa ~5.2 (Weak base)

  • Piperidine Nitrogen: pKa ~11.0 (Strong base)

Impact: On standard C18 HPLC columns at neutral pH, the piperidine nitrogen is protonated (


), causing severe interaction with residual silanols. This leads to peak tailing, which makes integration (and therefore purity calculation) unreliable.
B. The UV Blind Spot

The pyridine ring absorbs strongly at 254-260 nm. The piperidine ring is UV transparent. Impact: Impurities lacking the pyridine ring (e.g., piperidine precursors, degradation products) are invisible to UV detection. Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is required for a "True Purity" assessment.

C. Chiral Instability

The structure 2-(Piperidin-3-ylmethyl)pyridine has a chiral center at the piperidine C3 position. Impact: Unless you specifically buy the (R) or (S) enantiomer, the material is a racemate. However, "enantiomeric enrichment" can occur during crystallization. A reference standard must have a defined Enantiomeric Excess (ee) determined by Chiral HPLC.

Visualization: Selection & Validation Workflow

The following diagram outlines the decision logic for selecting and validating a reference standard for this specific scaffold.

ReferenceStandardWorkflow Start Need Reference Standard for 2-(Piperidin-3-ylmethyl)pyridine Purpose Define Purpose Start->Purpose Route_GMP GMP Release / Late Stage QC Purpose->Route_GMP High Risk Route_RnD Early R&D / Screening Purpose->Route_RnD Low Risk Source_Primary Source Primary Standard (qNMR Certified) Route_GMP->Source_Primary Source_Reagent Source Reagent Grade (>95% Area) Route_RnD->Source_Reagent Use Release for Use Source_Primary->Use CoA Trusted Validation_Step CRITICAL VALIDATION STEP (The 'Self-Validating' Protocol) Source_Reagent->Validation_Step CoA Insufficient Exp_Hygro 1. TGA/KF Analysis (Check Water Uptake) Validation_Step->Exp_Hygro Exp_qNMR 2. 1H-qNMR Assay (Internal Std: Maleic Acid) Validation_Step->Exp_qNMR Exp_Chiral 3. Chiral HPLC (Verify Racemate vs Enantiomer) Validation_Step->Exp_Chiral Final_Val Calculate 'As-Is' Potency (Purity × [100-Water-Solvents]%) Exp_Hygro->Final_Val Exp_qNMR->Final_Val Exp_Chiral->Final_Val Final_Val->Use

Caption: Workflow for selecting and validating reference standards. Note the mandatory validation loop for Reagent Grade sources to prevent assay bias.

Experimental Protocols

Protocol A: Self-Validating Potency Assignment via qNMR

This protocol allows you to turn a cheap "Reagent Grade" sample into a "Primary-like" standard in-house.

Principle: Quantitative NMR (qNMR) measures the molar ratio of the analyte to a certified internal standard (IS), independent of UV extinction coefficients.

Materials:

  • Analyte: ~10 mg 2-(Piperidin-3-ylmethyl)pyridine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~10 mg.

  • Solvent: D2O (Deuterium Oxide) is preferred to suppress exchangeable protons, or DMSO-d6 if free base solubility is an issue.

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) the Analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.6 mL solvent. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Critical! T1 relaxation for piperidine protons can be long).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the Maleic Acid singlet (~6.3 ppm, 2H).

    • Integrate the Pyridine aromatic protons (e.g., doublet at ~8.4 ppm, 1H). Avoid the piperidine multiplet region (1.5-3.0 ppm) as it often overlaps with impurities.

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons, and
    
    
    is molecular weight.[2]
Protocol B: Robust HPLC-UV Purity Method

Designed to overcome the basicity issues of the piperidine ring.

  • Column: Waters XBridge C18 (or equivalent Hybrid Particle), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia). High pH keeps piperidine uncharged (free base), improving peak shape.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 260 nm (Pyridine max).

  • Temperature: 30°C.

  • System Suitability: Tailing Factor (

    
    ) must be < 1.5. If 
    
    
    
    , increase pH or switch to a PFPP (Pentafluorophenyl propyl) column which interacts favorably with basic amines.

Handling and Storage Guidelines

The free base of 2-(Piperidin-3-ylmethyl)pyridine is an oil or low-melting solid that is highly hygroscopic and prone to oxidation (N-oxide formation) over time.

  • Preferred Form: If possible, purchase or convert to the Dihydrochloride salt . It is a stable, crystalline solid, far easier to weigh accurately.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Weighing:

    • Free Base: Must be weighed in a glove box or using a "difference weighing" technique with a syringe/septum vial to avoid atmospheric moisture absorption during the weighing process.

    • Salt: Can be weighed in ambient air if rapid, but keep desiccated.

References

  • BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards." Metrologia. Available at: [Link]

  • Dolan, J. W. "HPLC Method Development for Basic Pharmaceuticals." LCGC North America. Available at: [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. 2010. Available at: [Link]

  • PubChem. "2-(Piperidin-3-ylmethyl)pyridine Compound Summary." National Library of Medicine. Available at: [Link](Note: Search via structure or CAS 1263286-40-3).

  • Teo, Y. C., et al. "Synthesis of Chiral Piperidines from Pyridines." Journal of Organic Chemistry. (General reference for synthesis/chirality issues). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-3-ylmethyl)pyridine

In our commitment to supporting the scientific community, this guide provides in-depth, procedural instructions for the safe handling and disposal of 2-(Piperidin-3-ylmethyl)pyridine. As a trusted partner in your researc...

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to supporting the scientific community, this guide provides in-depth, procedural instructions for the safe handling and disposal of 2-(Piperidin-3-ylmethyl)pyridine. As a trusted partner in your research, we aim to deliver essential safety information that extends beyond the product, ensuring a secure laboratory environment for all personnel. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative references.

Hazard Assessment and Chemical Profile

  • Piperidine: A cyclic secondary amine, piperidine is known to be a flammable liquid and a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also toxic if it comes into contact with skin and can be harmful if swallowed or inhaled.[3]

  • Pyridine: This is a basic heterocyclic organic compound that is also flammable and harmful if swallowed, inhaled, or in contact with skin.[5][6] It can cause irritation to the skin, eyes, and respiratory tract.[7]

Given these properties, 2-(Piperidin-3-ylmethyl)pyridine should be handled as a hazardous substance with corrosive, toxic, and potentially flammable characteristics. It is imperative to consult the specific SDS provided by the manufacturer for detailed information.

Quantitative Data Summary
PropertyPiperidinePyridineInferred for 2-(Piperidin-3-ylmethyl)pyridine
CAS Number 110-89-4110-86-1Varies by manufacturer
Molecular Formula C5H11NC5H5NC11H16N2
Flash Point 16°C[8]20°C[6]Likely flammable
pH 12.6 (100 g/l, 20°C)[8]8.5 (0.2 M Solution)Basic
Hazards Flammable, Corrosive, Toxic[1][3]Flammable, Harmful, Irritant[5]Corrosive, Toxic, Flammable

Personal Protective Equipment (PPE) and Engineering Controls

When handling 2-(Piperidin-3-ylmethyl)pyridine, a stringent PPE protocol is mandatory to prevent exposure.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors.[9] An emergency eyewash station and safety shower must be readily accessible.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[10]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area, if necessary. Restrict access to the spill site.

  • Remove Ignition Sources: If the compound is flammable, extinguish all nearby open flames and turn off any spark-producing equipment.[1][4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or dry lime to dike the spill and prevent it from spreading.[1][2][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For small spills of this basic compound, a weak acid solution may be used for neutralization after absorption, but this should be done with extreme caution and only by trained personnel.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated, labeled, and sealable hazardous waste container.[9] Use non-sparking tools for this process.[1][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the same hazardous waste container.

  • Dispose of Waste: The sealed container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][12]

Disposal of Unused 2-(Piperidin-3-ylmethyl)pyridine

Disposal of this chemical must be handled with the understanding that it is considered hazardous waste.[13][14] Do not dispose of this chemical down the drain or in regular trash.[2][3]

Waste Collection and Disposal Workflow:

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Disposal Process Start Start Unused_Chemical Unused 2-(Piperidin-3-ylmethyl)pyridine Start->Unused_Chemical Waste_Container Designated Hazardous Waste Container Unused_Chemical->Waste_Container Label_Container Label with 'Hazardous Waste' and full chemical name Waste_Container->Label_Container Segregate Store container away from incompatible materials (e.g., strong acids, oxidizers) Label_Container->Segregate EHS_Request Submit Chemical Collection Request to EHS Segregate->EHS_Request When container is full or no longer in use EHS_Pickup EHS Collects Waste EHS_Request->EHS_Pickup Approved_Facility Transport to an Approved Hazardous Waste Facility EHS_Pickup->Approved_Facility Incineration Incineration at High Temperatures Approved_Facility->Incineration

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Piperidin-3-ylmethyl)pyridine

Understanding the Hazard Profile: A Predictive Analysis The chemical structure of 2-(Piperidin-3-ylmethyl)pyridine suggests a hazard profile that includes potential flammability, corrosivity, and toxicity. Pyridine and i...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Predictive Analysis

The chemical structure of 2-(Piperidin-3-ylmethyl)pyridine suggests a hazard profile that includes potential flammability, corrosivity, and toxicity. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation or burns.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Anticipated Hazards:

  • Skin and Eye Corrosion: Potential to cause severe burns and eye damage.[1][2][3]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4]

  • Flammability: As with many organic solvents, there is a risk of flammability.[5][6]

Core Principles of Chemical Handling: A Multi-Layered Defense

The approach to handling 2-(Piperidin-3-ylmethyl)pyridine should be rooted in a multi-layered defense system where PPE is the last and final barrier between the researcher and the chemical. This system begins with engineering controls and administrative procedures.

Control HierarchyExamples
Engineering Chemical Fume Hood, Ventilated Enclosures, Glove Boxes
Administrative Standard Operating Procedures (SOPs), Hazard Communication Training
PPE Gloves, Eye Protection, Lab Coats, Respiratory Protection

The Essential PPE Ensemble: Your Personal Defense System

Eye and Face Protection: The First Line of Defense

Direct contact with 2-(Piperidin-3-ylmethyl)pyridine can cause severe eye irritation or burns.[1] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and should conform to recognized safety standards (e.g., ANSI Z87.1 in the United States). Goggles provide a complete seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes, a face shield should be worn in conjunction with chemical splash goggles.[5] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Given the potential for skin corrosion and toxicity upon dermal absorption, comprehensive skin and body protection is critical.[1]

  • Gloves: The choice of glove material is crucial. While nitrile gloves are common in laboratories, for pyridine and some of its derivatives, butyl rubber or neoprene gloves are often recommended for their superior chemical resistance.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[2][4] Proper glove removal technique is essential to prevent cross-contamination.[4]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is required.[7][8][9] This protects the skin and personal clothing from splashes and spills.

  • Additional Protective Clothing: For procedures with a higher risk of exposure, such as when handling large quantities, consider the use of an impervious apron or coveralls.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Inhalation of vapors or aerosols can lead to respiratory irritation and systemic toxicity.[4]

  • Engineering Controls as the Primary Measure: All work with 2-(Piperidin-3-ylmethyl)pyridine should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[7][8]

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.[4][8][10] A NIOSH-approved respirator with an organic vapor cartridge is a typical choice.[4] Note that respirator use requires a formal respiratory protection program, including medical clearance, fit-testing, and training.[8]

Step-by-Step Handling Protocol: A Workflow for Safety

This protocol outlines the essential steps for safely handling 2-(Piperidin-3-ylmethyl)pyridine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS (if available) and relevant literature prep2 Don appropriate PPE prep1->prep2 1. handle1 Work within a certified chemical fume hood prep2->handle1 2. handle2 Ground containers when transferring flammable liquids handle3 Keep containers tightly closed when not in use clean1 Decontaminate work surfaces handle3->clean1 3. clean2 Dispose of waste in designated hazardous waste containers clean3 Remove PPE correctly clean4 Wash hands thoroughly

Caption: A workflow for the safe handling of 2-(Piperidin-3-ylmethyl)pyridine.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand to contain the spill.[9] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[8][9]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(Piperidin-3-ylmethyl)pyridine and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[8]

  • Regulatory Compliance: Never dispose of this chemical down the drain.[9] All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[2] Contact your institution's environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols and utilizing the prescribed personal protective equipment, researchers can confidently and safely handle 2-(Piperidin-3-ylmethyl)pyridine, ensuring both personal safety and the integrity of their scientific endeavors.

References

Sources

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